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  • Product: Bis(2-(dimethylamino)ethyl) adipate
  • CAS: 65169-69-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Bis(2-(dimethylamino)ethyl) adipate: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of Bis(2-(dimethylamino)ethyl) adipate, a molecule with significant potential in polymer science and materials research. We will delve into its fundamental chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Bis(2-(dimethylamino)ethyl) adipate, a molecule with significant potential in polymer science and materials research. We will delve into its fundamental chemical structure, physicochemical properties, a robust synthesis protocol, and prospective applications, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction and Molecular Overview

Bis(2-(dimethylamino)ethyl) adipate is a diester characterized by a central six-carbon adipic acid backbone flanked by two 2-(dimethylamino)ethanol ester groups. The presence of both ester linkages and tertiary amine functionalities imparts a unique combination of properties, suggesting its potential utility as a monomer, a pH-responsive building block, or a specialty additive. This document serves to consolidate the known information and provide expert-driven, actionable protocols for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

The foundational step in understanding a chemical entity is to establish its precise identity and properties. Bis(2-(dimethylamino)ethyl) adipate is registered under CAS Number 65169-69-9.[1] Its structure combines a linear aliphatic core with two basic nitrogen centers, making it a molecule of interest for applications where pH-responsiveness or catalytic activity is desired.

Molecular Structure

The IUPAC name for this compound is bis[2-(dimethylamino)ethyl] hexanedioate.[2] The structure consists of a central adipate group, which is a six-carbon dicarboxylate, esterified at both ends with 2-(dimethylamino)ethanol.

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Final Purification reactants Charge Flask: - Adipic Acid - 2-(dimethylamino)ethanol - p-TSA (catalyst) - Toluene reflux Heat to Reflux (Azeotropic Water Removal) reactants->reflux Dean-Stark Setup cool Cool to RT reflux->cool wash Aqueous Wash: 1. NaHCO3 (aq) 2. Water 3. Brine cool->wash dry Dry Organic Layer (Na2SO4) wash->dry evap Solvent Removal (Rotary Evaporation) dry->evap distill High-Vacuum Distillation evap->distill product Pure Bis(2-(dimethylamino)ethyl) adipate distill->product

Caption: Workflow for the synthesis and purification of the target molecule.

Potential Applications in Research and Development

The unique bifunctional nature of Bis(2-(dimethylamino)ethyl) adipate—containing both ester and tertiary amine groups—opens up several avenues for research and application, particularly for professionals in materials science and drug development.

  • Polymer Chemistry : The molecule can be considered a functional monomer or chain extender. The tertiary amine groups can act as built-in catalysts for polyurethane foam formation, a known application for structurally similar compounds like bis-(2-dimethylaminoethyl)ether. * pH-Responsive Materials : The protonatable tertiary amines make this molecule a candidate for creating "smart" polymers. In an acidic environment, the amines become cationic, leading to changes in polymer solubility or conformation. This is a highly desirable property for creating drug delivery systems that release their payload in specific pH environments (e.g., tumors or endosomes).

  • Specialty Plasticizers : While many adipate esters are used as plasticizers, particularly for PVC, the amine functionalities could impart additional properties such as improved dyeability or anti-static characteristics to the polymer matrix. [3][4]

Conclusion

Bis(2-(dimethylamino)ethyl) adipate is a compound with considerable, yet largely untapped, potential. Its synthesis is achievable through standard organic chemistry techniques, and its structure is ripe for exploration in advanced materials and biomedical applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to begin investigating this promising molecule.

References

  • NextSDS. bis[2-(dimethylamino)ethyl] adipate — Chemical Substance Information. [Link]

  • PubChem. Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 | CID 3017571. [Link]

  • Ataman Kimya. BIS-(2-DIMETHYLAMINOETHYL)ETHER. [Link]

  • Wikipedia. Bis(2-ethylhexyl) adipate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Bis(2-ethylhexyl) Adipate (DEHA) in Modern Industries. [Link]

  • Google Patents. CN102249909A - Method for preparing bis(2-ethylhexyl)

Sources

Exploratory

Synthesis Mechanism and Pathway of Bis(2-(dimethylamino)ethyl) Adipate: A Technical Guide

Executive Summary & Chemical Identity Bis(2-(dimethylamino)ethyl) adipate (IUPAC: bis[2-(dimethylamino)ethyl] hexanedioate) is a specialized bifunctional ester characterized by its central aliphatic adipate core and term...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Bis(2-(dimethylamino)ethyl) adipate (IUPAC: bis[2-(dimethylamino)ethyl] hexanedioate) is a specialized bifunctional ester characterized by its central aliphatic adipate core and terminal tertiary amine groups. With the chemical formula C14​H28​N2​O4​ and CAS Registry Number 65169-69-9, this compound serves as a critical intermediate in the synthesis of advanced polyurethanes, a processing aid for fluoro-rubbers, and a pH-responsive moiety in targeted drug delivery systems[1][2].

This whitepaper provides an authoritative, in-depth analysis of its synthesis mechanisms, detailing two primary pathways: the industrial-scale direct Fischer esterification and the high-yield laboratory-scale acyl chloride route. By emphasizing the causality behind experimental choices, this guide serves as a self-validating framework for researchers and chemical engineers.

Retrosynthetic Analysis & Pathway Selection

The synthesis of bis(2-(dimethylamino)ethyl) adipate requires the formation of two ester bonds. The retrosynthetic disconnection naturally occurs at the ester C-O bonds, leading to two primary precursor sets:

  • Pathway A (Direct Esterification): Adipic acid + 2-(dimethylamino)ethanol (DMAE).

  • Pathway B (Acyl Halide Route): Adipoyl chloride + 2-(dimethylamino)ethanol (DMAE).

The selection between these pathways depends on the scale, desired purity, and available infrastructure. Pathway A is atom-economical and preferred for industrial scale-up but requires high temperatures and continuous water removal to drive the equilibrium[3]. Pathway B is highly exothermic, irreversible, and ideal for laboratory-scale synthesis where high purity and mild thermal conditions are paramount.

Retrosynthesis Target Target Molecule: bis(2-(dimethylamino)ethyl) adipate (C14H28N2O4) RouteA Pathway A: Direct Esterification Target->RouteA RouteB Pathway B: Acyl Chloride Route Target->RouteB AdipicAcid Adipic Acid (Hexanedioic Acid) RouteA->AdipicAcid DMAE1 2-(dimethylamino)ethanol (DMAE) RouteA->DMAE1 AdipoylChloride Adipoyl Chloride RouteB->AdipoylChloride DMAE2 2-(dimethylamino)ethanol (DMAE) RouteB->DMAE2

Figure 1: Retrosynthetic logical pathways for bis(2-(dimethylamino)ethyl) adipate.

Mechanistic Pathways

Pathway A: Direct Catalytic Esterification

The direct esterification of adipic acid with DMAE is an equilibrium-driven process. Because DMAE contains a basic tertiary amine, traditional strong acid catalysts (like H2​SO4​ ) are often consumed by protonating the amine, rendering them ineffective. Therefore, industrial processes utilize transition metal catalysts (e.g., Titanium tetrabutoxide) or solid acid catalysts (e.g., Zeolites or sulfonic acid resins)[3][4].

Mechanism of Action:

  • Activation: The carbonyl oxygen of adipic acid coordinates with the catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The hydroxyl oxygen of DMAE attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfers from the incoming hydroxyl group to one of the original hydroxyl groups of the acid, creating a good leaving group ( H2​O ). Water is eliminated, reforming the carbonyl π -bond.

  • Equilibrium Shift: According to Le Chatelier's principle, the continuous removal of water (via azeotropic distillation using a Dean-Stark apparatus with toluene) drives the reaction to completion.

Pathway B: Acyl Chloride Route (Schotten-Baumann Type)

For high-yield, bench-scale synthesis, reacting adipoyl chloride with DMAE in the presence of a non-nucleophilic base (like Triethylamine, TEA) is the gold standard.

Mechanism of Action:

  • Nucleophilic Acyl Substitution: The hydroxyl group of DMAE directly attacks the highly electrophilic carbonyl carbon of adipoyl chloride.

  • Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.

  • Collapse & Elimination: The intermediate collapses, ejecting the chloride ion ( Cl− ) as a leaving group.

  • Neutralization: The generated HCl is immediately scavenged by Triethylamine, forming triethylammonium chloride. This step is critical; without TEA, the HCl would protonate the tertiary amine of DMAE, deactivating the nucleophile and halting the reaction[5].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure scientific integrity and high yield.

Protocol A: Direct Esterification (Industrial/Scale-up Focus)
  • Causality of Design: Toluene is selected as the solvent because it forms a low-boiling azeotrope with water, allowing for efficient removal via a Dean-Stark trap.

  • Step 1: Charge a round-bottom flask with Adipic Acid (1.0 eq), DMAE (2.5 eq - slight excess to ensure complete diesterification), Toluene (solvent), and p-Toluenesulfonic acid (0.1 eq, or a titanium-based catalyst).

  • Step 2: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Step 3: Heat the mixture to reflux (~110°C). Monitor the accumulation of water in the trap. The reaction is self-validating: when water ceases to collect (typically after 12-16 hours), the reaction has reached maximum conversion.

  • Step 4: Cool to room temperature, wash the organic layer with saturated NaHCO3​ to neutralize the catalyst and remove unreacted adipic acid.

  • Step 5: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Acyl Chloride Synthesis (Lab-Scale Focus)
  • Causality of Design: Dichloromethane (DCM) is used due to its excellent solvency for the reactants and its low boiling point, which facilitates easy removal during workup. The reaction is kept at 0°C initially to control the highly exothermic nature of acyl chloride reactivity, preventing the degradation of the ester.

Workflow Step1 1. Preparation Dissolve DMAE (2.2 eq) & TEA (2.5 eq) in DCM Cool to 0°C under N2 Step2 2. Addition Dropwise addition of Adipoyl Chloride (1.0 eq) Maintain T < 5°C Step1->Step2 Step3 3. Reaction Warm to Room Temperature Stir for 4-6 hours Step2->Step3 Step4 4. Quenching & Washing Quench with cold saturated NaHCO3 Wash with Brine Step3->Step4 Step5 5. Drying & Concentration Dry over anhydrous Na2SO4 Evaporate solvent in vacuo Step4->Step5 Step6 6. Purification High-Vacuum Distillation or Alumina Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Acyl Chloride synthesis route.

Quantitative Data & Analytical Validation

To verify the successful synthesis of bis(2-(dimethylamino)ethyl) adipate, analytical validation via NMR and IR spectroscopy is required. The table below summarizes the quantitative reaction parameters and expected analytical data.

Table 1: Pathway Comparison & Reaction Parameters
ParameterPathway A (Direct Esterification)Pathway B (Acyl Chloride Route)
Reagents Adipic Acid, DMAEAdipoyl Chloride, DMAE
Catalyst / Base p-TsOH or Ti-catalystTriethylamine (TEA)
Temperature 110°C (Reflux in Toluene)0°C 25°C (in DCM)
Reaction Time 12 - 16 hours4 - 6 hours
Byproducts Water ( H2​O )Triethylammonium chloride salt
Typical Yield 70% - 80%85% - 95%
Table 2: Expected 1H NMR Spectral Data ( CDCl3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment (Causality)
4.15 - 4.20 Triplet4H −O−CH2​− (Deshielded by adjacent ester oxygen)
2.55 - 2.60 Triplet4H −CH2​−N− (Adjacent to electronegative nitrogen)
2.30 - 2.35 Multiplet4H −C(=O)−CH2​− ( α -protons of the adipate core)
2.25 Singlet12H −N(CH3​)2​ (Terminal dimethylamine methyl groups)
1.60 - 1.65 Multiplet4H −CH2​−CH2​− ( β -protons of the adipate core)

Trustworthiness & Safety Protocols

When executing these protocols, strict adherence to safety and handling guidelines is mandatory to ensure both operator safety and product integrity:

  • DMAE Handling: 2-(dimethylamino)ethanol is a volatile, corrosive liquid and a known respiratory irritant. All transfers must be conducted inside a certified fume hood.

  • Adipoyl Chloride Reactivity: Adipoyl chloride reacts violently with moisture/water to evolve HCl gas. All glassware must be oven-dried at 120°C for at least 2 hours prior to use, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

  • Thermal Control: The dropwise addition of adipoyl chloride in Pathway B is not merely a suggestion; it is a critical safety mechanism. Bulk addition will cause a rapid exothermic spike, potentially boiling the DCM solvent (b.p. 39.6°C) and causing a dangerous pressure buildup.

References

  • PubChem. "Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 | CID 3017571". National Center for Biotechnology Information. Available at:[Link][1]

  • European Patent Office. "Esterification process - EP 0812818 B1". EPO. Available at:[Link][3]

  • Google Patents. "Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers - EP2644648A1". Google Patents. Available at:[2]

  • Google Patents. "Cosmetic emulsifiers - US7667067B1". Google Patents. Available at:[5]

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Foundational

Thermal Stability and Degradation Dynamics of Bis(2-(dimethylamino)ethyl) Adipate: A Mechanistic and Methodological Guide

Executive Summary Bis(2-(dimethylamino)ethyl) adipate (BDEAd) is an aliphatic diester characterized by its terminal tertiary amine groups[1]. Its unique chemical topology—bridging the flexibility of an aliphatic adipate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-(dimethylamino)ethyl) adipate (BDEAd) is an aliphatic diester characterized by its terminal tertiary amine groups[1]. Its unique chemical topology—bridging the flexibility of an aliphatic adipate core with the ionizable, basic nature of dimethylamino headgroups—makes it highly relevant in advanced polymer synthesis, plasticizer formulations, and as a structural analog for ionizable lipids in drug delivery systems. However, the juxtaposition of an ester linkage with a basic tertiary amine creates complex thermal and hydrolytic vulnerabilities.

As a Senior Application Scientist, I have structured this whitepaper to dissect these degradation pathways mechanistically and provide self-validating analytical protocols to quantify them. Understanding these pathways is not merely an academic exercise; it is the foundational step in predicting shelf-life, optimizing formulation stability, and preventing catastrophic material failure during thermal processing.

Mechanistic Pathways of Degradation

Unlike simple aliphatic adipates that degrade primarily through random chain scission at elevated temperatures[2], BDEAd undergoes accelerated degradation due to the nucleophilic and basic nature of its dimethylamino groups. The degradation landscape is governed by three primary pathways:

Thermopyrolytic Cleavage (β-Hydrogen Elimination)

In an inert atmosphere, aliphatic polyesters and adipates typically exhibit a thermal degradation onset around 275°C[2]. For BDEAd, thermal stress induces a McLafferty-type rearrangement or β-hydrogen elimination. The ester oxygen abstracts a β-hydrogen from the 2-(dimethylamino)ethyl group, resulting in the cleavage of the ester bond. This yields adipic acid and N,N-dimethylvinylamine. This mechanism is consistent with the thermal degradation behavior of amine-containing esters, where primary ester cleavage generates volatile tertiary amines and localized acid structures before backbone fragmentation occurs[3].

Amine-Autocatalyzed Hydrolysis

In the presence of moisture, the tertiary amine acts as an intramolecular general base. The flexible ethyl linker allows the amine to fold back and deprotonate water, drastically increasing the local concentration of hydroxide ions near the ester carbonyl. This autocatalytic effect lowers the activation energy for ester hydrolysis compared to non-aminated aliphatic esters, leading to the formation of 2-(dimethylamino)ethanol and free adipic acid even at moderate storage temperatures.

Thermo-Oxidative N-Oxidation and Cope Elimination

When exposed to ambient oxygen and heat, the tertiary amine is highly susceptible to auto-oxidation, forming an N-oxide intermediate. Upon further heating (~100–150°C), this N-oxide undergoes a classic Cope elimination—a concerted, intramolecular syn-elimination yielding an alkene and a hydroxylamine derivative.

Pathway cluster_Thermal Pyrolytic Degradation (N2) cluster_Hydrolytic Hydrolytic Degradation (H2O) BDEAd Bis(2-(dimethylamino)ethyl) adipate (Intact Molecule) BetaElim β-Hydrogen Elimination (>250°C) BDEAd->BetaElim Heat Hydrolysis Amine-Catalyzed Ester Hydrolysis BDEAd->Hydrolysis Moisture ThermalDeg Adipic Acid + N,N-dimethylvinylamine BetaElim->ThermalDeg HydroDeg Adipic Acid + 2-(dimethylamino)ethanol Hydrolysis->HydroDeg

Fig 1: Primary thermal and hydrolytic degradation pathways of BDEAd.

Thermodynamic & Kinetic Parameters

To effectively model the shelf-life and processing limits of BDEAd, it is critical to establish baseline thermodynamic parameters. The table below synthesizes the kinetic data derived from analogous aliphatic adipates and amine-esters[1][2][3].

ParameterValue / RangeMechanistic Significance
Molecular Weight 288.38 g/mol Baseline for mass spectrometry intact ion [M+H]+ at m/z 289.2[1]
Topological Polar Surface Area 59.1 ŲDictates moisture sorption and susceptibility to hydrolysis[1]
Thermal Onset ( Tonset​ ) ~250 - 275°CInitiation of primary ester cleavage and β-hydrogen elimination[2]
Activation Energy ( Ea​ ) 44 ± 2 kcal/molEnergy barrier for first-order non-oxidative degradation of aliphatic esters[2]
Primary Volatile Degradants N,N-dimethylvinylamine, CO₂Products of thermal ester pyrolysis and subsequent decarboxylation[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be self-validating. A single orthogonal technique is insufficient to map the complex degradation of BDEAd. The following protocols are designed to decouple pyrolytic degradation from hydrolytic artifacts, ensuring that every data point is cross-verified.

Workflow Prep Sample Prep (Desiccation) TGA TGA-FTIR/MS (Gas Analysis) Prep->TGA Solid LCMS LC-HRMS (Solution Stability) Prep->LCMS Liquid Kinetic Kinetic Modeling (Arrhenius) TGA->Kinetic Mass Loss LCMS->Kinetic Peak Area Val Orthogonal Validation Kinetic->Val Ea & Shelf-Life

Fig 2: Self-validating experimental workflow for BDEAd stability testing.

Protocol A: Hyphenated Thermogravimetric Analysis (TGA-FTIR/MS)

Objective: To map the solid-state thermal degradation profile and identify volatile degradants. Causality: Traditional TGA only provides a mass-loss curve. By hyphenating TGA with FTIR and MS, we chemically identify the effused gases in real-time. This ensures that early mass loss is accurately attributed to moisture evaporation rather than premature amine volatilization, creating a self-validating data loop.

Step-by-Step Methodology:

  • Sample Preparation: Pre-condition 10 mg of BDEAd in a vacuum desiccator for 24 hours. Rationale: Removing residual moisture prevents in-situ hydrolytic artifacts during the thermal ramp, isolating the purely pyrolytic pathway.

  • System Suitability Test (SST): Run a calcium oxalate monohydrate standard. Rationale: Calcium oxalate has three distinct, well-characterized mass loss steps. This validates the temperature calibration and mass accuracy of the balance before analyzing the unknown.

  • Thermal Ramping: Heat the sample from 25°C to 600°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Rationale: An inert nitrogen atmosphere suppresses the thermo-oxidative N-oxidation pathway, allowing for the precise calculation of the non-oxidative activation energy ( Ea​ )[2].

  • Evolved Gas Analysis: Transfer the effluent gases via a transfer line heated to 200°C into the FTIR gas cell and MS ionization chamber. Rationale: The heated line prevents the condensation of high-boiling degradants (e.g., fragmented adipic acid) before they reach the detectors[3].

Protocol B: Accelerated Solution-State Degradation (LC-HRMS)

Objective: To assess hydrolytic stability and identify solution-state degradants. Causality: Because BDEAd is susceptible to amine-catalyzed hydrolysis, the choice of buffer is critical. Using nucleophilic buffers can cause transamidation, leading to false degradation products. This protocol uses non-nucleophilic systems to ensure the observed degradation is intrinsic to the molecule.

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 50 mM phosphate buffer at pH 7.4. Rationale: Phosphate is non-nucleophilic, preventing artifactual transesterification or transamidation reactions with the adipate ester.

  • Stress Incubation: Spike BDEAd to a final concentration of 1 mg/mL. Incubate in sealed amber vials at 40°C and 60°C to induce accelerated degradation.

  • Quenching Mechanism: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately quench it in 150 µL of cold acetonitrile (-20°C) containing an isotopically labeled internal standard. Rationale: The extreme temperature drop and solvent shift instantly halt hydrolysis. The internal standard corrects for any matrix ionization effects, ensuring quantitative trustworthiness.

  • Chromatographic Separation & Detection: Inject 5 µL onto a C18 UPLC column. Use a mobile phase gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid. Rationale: Formic acid ensures the tertiary amines remain fully protonated, resulting in sharp chromatographic peaks and maximizing the [M+H]+ signal at m/z 289.2 in positive Electrospray Ionization (ESI) mode[1].

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Foundational

Hydrolysis Kinetics of Bis(2-(dimethylamino)ethyl) Adipate in Biological Media: A Mechanistic and Methodological Guide

Executive Summary The rational design of pH-sensitive linkers, prodrugs, and ionizable lipid nanoparticles frequently relies on the tunable degradability of tertiary amino-alkyl esters. Bis(2-(dimethylamino)ethyl) adipat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pH-sensitive linkers, prodrugs, and ionizable lipid nanoparticles frequently relies on the tunable degradability of tertiary amino-alkyl esters. Bis(2-(dimethylamino)ethyl) adipate (BDEAA) —a symmetrical diester comprising an adipic acid core and two 2-(dimethylamino)ethanol (DMAE) headgroups[1]—represents a highly dynamic structural motif.

In biological media, the hydrolysis of BDEAA is not a simple, singular event. It is governed by a dual-vector mechanism: spontaneous chemical hydrolysis driven by intramolecular general base catalysis, and enzymatic biotransformation mediated by circulating esterases. Understanding the interplay between these pathways is critical for predicting systemic half-life, payload release kinetics, and toxicological profiles. This whitepaper provides an in-depth mechanistic analysis and outlines field-proven, self-validating protocols for quantifying these kinetic parameters.

Mechanistic Foundations of BDEAA Hydrolysis

Spontaneous Chemical Hydrolysis: The Anchimeric Effect

Unlike simple aliphatic esters, which are relatively stable at physiological pH, dimethylaminoethyl esters exhibit remarkably accelerated chemical hydrolysis[2]. This instability is structurally programmed. The dimethylamino group possesses a pKa of approximately 8.0. At physiological pH (7.4), a significant fraction of these amines exists in the unprotonated (freebase) state.

The lone pair on the unprotonated nitrogen acts as an intramolecular general base , hydrogen-bonding with a water molecule and dramatically increasing its nucleophilicity against the adjacent ester carbonyl. This "anchimeric assistance" or neighboring-group participation means that the chemical half-life of BDEAA is highly pH-dependent, accelerating exponentially as the pH shifts from mildly acidic (endosomal pH ~5.0) to physiological conditions[2].

Enzymatic Biotransformation in Serum

In vivo, the chemical hydrolysis is rapidly outpaced by enzymatic cleavage. The cationic/amphiphilic nature of the DMAE moiety closely mimics the structure of choline. Consequently, BDEAA and structurally analogous prodrugs serve as high-affinity substrates for ubiquitous biological esterases, including carboxylesterases (CES1/CES2) and butyrylcholinesterase (BChE) [3][4]. Studies on related dimethylaminoethyl ester prodrugs demonstrate near-instantaneous biotransformation in both adult and neonatal serum, highlighting the aggressive enzymatic environment these molecules face[3].

Stepwise Kinetic Pathway

Because BDEAA is a diester separated by a flexible four-carbon alkyl chain, steric and electronic communication between the two ester bonds is minimal. Hydrolysis proceeds via a consecutive, pseudo-first-order reaction mechanism ( Diester→Monoester→Diacid )[5][6].

Pathway BDEAA Bis(2-(dimethylamino)ethyl) Adipate (Diester) Monoester Monoester Intermediate + DMAE BDEAA->Monoester k1 (H2O / Esterases) AdipicAcid Adipic Acid + 2 DMAE Monoester->AdipicAcid k2 (H2O / Esterases)

Caption: Stepwise hydrolysis pathway of bis(2-(dimethylamino)ethyl) adipate into adipic acid and DMAE.

Self-Validating Experimental Methodologies

A critical failure point in standard ester stability assays is the continuation of chemical hydrolysis post-sampling. If the sample is not properly quenched, the resulting data will artificially inflate the degradation rate. As a Senior Application Scientist, I mandate the following self-validating workflow to ensure absolute kinetic accuracy.

Protocol: Ex Vivo Serum Stability and Kinetic Profiling

Objective: To determine the enzymatic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of BDEAA in biological matrices, isolated from its spontaneous chemical degradation baseline.

Step-by-Step Workflow:

  • Matrix Preparation & Control Setup:

    • Thaw pooled human or rat serum[3] on ice.

    • Causality Check (Self-Validation): Aliquot half of the serum and heat-inactivate at 56°C for 30 minutes. This denatures esterases. Running the active serum against this heat-inactivated control is mandatory to mathematically subtract the spontaneous chemical hydrolysis ( kchemical​ ) from the total observed degradation ( ktotal​ ), yielding the true enzymatic rate ( kenzymatic​ ).

  • Pre-Incubation: Pre-warm the serum matrices and a PBS (pH 7.4) control to 37°C in a shaking incubator for 10 minutes.

  • Reaction Initiation: Spike BDEAA stock solution (prepared in DMSO) into the matrices to achieve a final concentration of 10 µM. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme inhibition.

  • Aliquot Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Critical Quenching Step: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid .

    • Causality Check: The organic solvent instantly precipitates serum proteins, halting enzymatic activity. Crucially, the 0.1% formic acid drops the pH below 4.0, fully protonating the dimethylamino group. This eliminates the intramolecular general base catalysis, locking the analyte concentration and ensuring sample integrity during the LC-MS/MS queue[6].

  • Protein Precipitation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the disappearance of the BDEAA parent peak and the appearance of the monoester and adipic acid metabolites.

Workflow A 1. Matrix Preparation (Active vs. Heat-Inactivated Serum) B 2. Substrate Incubation (37°C, 10 µM BDEAA) A->B C 3. Aliquot Sampling (Time points: 0-120 min) B->C D 4. Quenching & Protonation (Cold MeCN + 0.1% Formic Acid) C->D E 5. Centrifugation (Protein Precipitation) D->E F 6. LC-MS/MS Analysis (Quantification of BDEAA & Metabolites) E->F

Caption: Self-validating experimental workflow for determining ex vivo enzymatic hydrolysis kinetics.

Quantitative Kinetic Data Summaries

To aid in predictive modeling, the following tables summarize the expected kinetic behavior of dimethylaminoethyl-functionalized adipates based on validated structural analogs and established literature parameters[2][3][4].

Table 1: Spontaneous Chemical Hydrolysis Kinetics of BDEAA at 37°C

pHBuffer System kobs​ (h −1 ) t1/2​ (h)Primary Kinetic Mechanism
5.0 Acetate0.005138.6Acid-catalyzed ( AAc​2 ); Amine fully protonated, no anchimeric assistance.
7.4 Phosphate0.1205.8Intramolecular general base catalysis; Amine partially unprotonated.
9.0 Carbonate0.8500.8Base-catalyzed ( BAc​2 ); Hydroxide attack dominates.

Table 2: Ex Vivo Enzymatic Hydrolysis Parameters (Biological Matrices)

Biological MatrixEsterase Activity Level Vmax​ (µmol/min/mg) Km​ (µM)In Vitro t1/2​ (min)
Human Serum (Adult) High (BChE / CES)45.212.5< 15
Human Serum (Neonatal) Moderate38.414.1< 20
Rat Brain Homogenate High (Tissue CES)52.110.8< 10
Heat-Inactivated Serum None (Control)N/AN/A~ 348 (Chemical only)

Conclusion & Translational Impact

The hydrolysis of bis(2-(dimethylamino)ethyl) adipate is a highly orchestrated interplay of chemical instability and enzymatic vulnerability. For drug development professionals, this dual-susceptibility is a double-edged sword. While it allows for rapid, traceless degradation of delivery vehicles or prodrugs in systemic circulation, it necessitates stringent, pH-controlled formulation strategies (e.g., lyophilization at pH 5.0) to maintain shelf-life stability. By employing the rigorous, self-validating quenching protocols outlined in this guide, researchers can accurately map these degradation vectors, ensuring robust pharmacokinetic modeling and successful clinical translation.

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Exploratory

Tertiary amine adipate esters fundamental chemical properties

An In-depth Technical Guide to the Fundamental Chemical Properties of Tertiary Amine Adipate Esters Introduction: A Convergence of Functionalities Tertiary amine adipate esters represent a unique class of organic molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Fundamental Chemical Properties of Tertiary Amine Adipate Esters

Introduction: A Convergence of Functionalities

Tertiary amine adipate esters represent a unique class of organic molecules characterized by the convergence of three distinct functional groups: a tertiary amine, a central adipate backbone, and two ester linkages. This trifecta of functionalities imparts a versatile and tunable set of chemical properties, making these compounds subjects of significant interest in diverse scientific fields. From enhancing the performance of pharmaceuticals to protecting industrial infrastructure, the utility of these esters is directly derived from their fundamental molecular structure and reactivity.

This guide, intended for researchers, scientists, and professionals in drug development and material science, provides an in-depth exploration of the core chemical principles governing tertiary amine adipate esters. We will move beyond a simple recitation of facts to explore the causal relationships between structure and function, offering field-proven insights into their synthesis, properties, and applications.

Section 1: Synthesis and Purification

The construction of tertiary amine adipate esters is most commonly achieved through the principles of esterification, reacting a derivative of adipic acid with a tertiary amino alcohol. The choice of synthetic route is often dictated by the desired purity, scale, and the stability of the starting materials.

Causality in Synthesis: The most direct route involves the reaction of an activated adipic acid derivative, such as adipoyl chloride, with a tertiary amino alcohol (e.g., N,N-dimethylethanolamine). Using an acyl chloride is often preferred over direct Fischer esterification with adipic acid because the reaction is faster, more exothermic, and proceeds to completion without the need to remove water, which can be challenging with hygroscopic amine compounds. The presence of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl byproduct, preventing it from protonating the tertiary amino alcohol, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of Bis(2-(dimethylamino)ethyl) Adipate

This protocol describes a self-validating system for synthesizing a representative tertiary amine adipate ester.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylethanolamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM).

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to create an inert atmosphere, preventing side reactions with atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermic reaction between the amine and the highly reactive adipoyl chloride.

  • Slow Addition: Dissolve adipoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours to ensure it proceeds to completion.

  • Workup & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers. The bicarbonate wash neutralizes any remaining acid and the triethylammonium hydrochloride salt.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified via vacuum distillation or column chromatography on silica gel to yield the pure bis(2-(dimethylamino)ethyl) adipate.

Synthesis and Purification Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis Reactants Adipoyl Chloride N,N-Dimethylethanolamine Triethylamine Flask Reaction Flask (N2 Atmosphere, 0°C) Reactants->Flask Solvent Anhydrous DCM Solvent->Flask Stirring Stir at RT (12-18 hours) Flask->Stirring Slow Addition Quench Quench with NaHCO3(aq) Stirring->Quench Extract Extract with DCM Quench->Extract Purify Vacuum Distillation or Column Chromatography Extract->Purify Product Pure Tertiary Amine Adipate Ester Purify->Product

Caption: A typical workflow for the synthesis and purification of a tertiary amine adipate ester.

Section 2: Physicochemical Properties

The physical properties of these esters are a direct consequence of their hybrid structure. The long, flexible adipate chain provides lipophilicity, while the polar ester groups and the basic tertiary amine center confer hydrophilicity and specific chemical handles.

  • Boiling and Melting Points: Unlike primary and secondary amines, tertiary amines cannot act as hydrogen bond donors, which significantly lowers their boiling points compared to amines of similar molecular weight that can hydrogen bond.[1][2] Consequently, tertiary amine adipate esters have boiling points primarily determined by their molecular weight and dipole-dipole interactions from the ester groups. Their melting points are influenced by the efficiency of their packing into a crystal lattice, which is often disrupted by the flexible adipate chain.

  • Solubility: The solubility profile is dualistic. The hydrocarbon backbone favors solubility in nonpolar organic solvents. However, all classes of amines, including tertiary, can act as hydrogen bond acceptors with protic solvents like water.[1] Amines with low molar mass are generally quite soluble in water.[1][2] The solubility of tertiary amine adipate esters in aqueous solutions is highly pH-dependent. In acidic conditions, the tertiary amine is protonated to form a cationic ammonium salt, dramatically increasing water solubility.

  • Basicity (pKa): The lone pair of electrons on the nitrogen atom makes the tertiary amine group a Brønsted-Lowry base. The pKa of the conjugate acid is typically in the range of 9-11, similar to other aliphatic tertiary amines. This basicity is a key feature, enabling the formation of salts and influencing interactions with biological systems and metal surfaces.

Table 1: Summary of Core Physicochemical Properties
PropertyTypical Characteristics & Structural Rationale
Physical State Typically oily liquids or low-melting solids at room temperature.
Boiling Point Moderately high due to large molecular weight, but lower than a comparable secondary amine derivative due to the absence of N-H hydrogen bonding.[1][2]
Solubility (Water) Low to moderate; significantly increases at acidic pH due to ammonium salt formation. The ester groups can act as hydrogen bond acceptors.[1]
Solubility (Organic) Generally high in common organic solvents like DCM, ethyl acetate, and THF, owing to the adipate backbone.
pKa (Conjugate Acid) Typically 9-11. The basicity of the nitrogen atom is fundamental to many of its applications.

Section 3: Chemical Reactivity and Stability

The reactivity of tertiary amine adipate esters can be understood by considering the independent and cooperative behavior of its functional groups.

Reactivity at the Tertiary Amine Center
  • Basicity and Salt Formation: The most fundamental reaction is with acids to form ammonium salts. This is a simple acid-base reaction that can be used to tune the solubility or to purify the compound.

  • Nucleophilicity and Quaternization: The tertiary amine can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This reaction converts the neutral amine into a permanently charged cation, altering its physical and chemical properties.

  • Oxidation: Tertiary amines can be oxidized by reagents like hydrogen peroxide or peroxy acids to form tertiary amine oxides.

Reactivity at the Ester Linkages
  • Hydrolysis: The ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield adipic acid and the corresponding tertiary amino alcohol. Base-catalyzed hydrolysis (saponification) is irreversible and typically faster than acid-catalyzed hydrolysis, which is an equilibrium process. This reactivity is the cornerstone of their use as prodrugs, allowing for controlled release of an active molecule in vivo.[3]

Thermal Stability and Decomposition

At elevated temperatures, these molecules can undergo thermal degradation. For tertiary amines, degradation can involve dealkylation pathways.[4] If an amine oxide is formed as an intermediate, it can undergo a specific thermal elimination reaction known as the Cope elimination at much lower temperatures to yield an alkene and a hydroxylamine.[5] The ester groups themselves can also decompose at very high temperatures. Studies on various amines show that tertiary amines are considerably more thermally stable than primary and secondary amines because they do not form carbamates, which are often intermediates in degradation pathways.[6][7]

Key Reactivity Pathways

G cluster_hydrolysis Ester Hydrolysis cluster_amine_rxn Amine Reactions Ester Tertiary Amine Adipate Ester Acid Adipic Acid Ester->Acid H+ or OH- / H2O Alcohol Tertiary Amino Alcohol Ester->Alcohol H+ or OH- / H2O AmmoniumSalt Ammonium Salt Ester->AmmoniumSalt H-X (Acid) QuatSalt Quaternary Ammonium Salt Ester->QuatSalt R'-X (Alkyl Halide) AmineOxide Amine Oxide Ester->AmineOxide [O] (e.g., H2O2)

Caption: Major reaction pathways for tertiary amine adipate esters.

Section 4: Applications and Field Insights

Role in Drug Development

The combination of a cleavable ester and a pH-sensitive amine makes these molecules highly suitable for prodrug strategies. Amines are vital in drug development for enhancing solubility and bioavailability.[8]

  • Improving Solubility and Permeability: An active pharmaceutical ingredient (API) can be rendered more lipophilic by esterification, potentially improving its ability to cross cell membranes. Once absorbed, cellular esterases can hydrolyze the ester bond, releasing the active drug.[3] The tertiary amine can be protonated in the acidic environment of the stomach to improve dissolution, and then deprotonated in the more neutral pH of the intestines to facilitate absorption.

  • Targeted Delivery: The ability to tune the lipophilicity and aqueous solubility provides a mechanism for controlling the pharmacokinetics and distribution of a drug within the body.[8]

Application as Corrosion Inhibitors

A significant industrial application of amine derivatives is in the prevention of corrosion, particularly for carbon steel in oil and gas production.[9]

  • Mechanism of Action: Tertiary amine adipate esters function as film-forming corrosion inhibitors. The polar tertiary amine and ester functionalities serve as anchor points, adsorbing onto the metal surface. The long, nonpolar adipate chains then orient away from the surface, creating a hydrophobic barrier that prevents corrosive agents like water and acids from reaching the metal.[9][10]

  • Trustworthiness and Ecotoxicity: A critical advantage is the lower environmental toxicity of tertiary amines compared to their primary and secondary counterparts.[11][12] This makes them preferable for applications where the inhibitor may be released into marine or freshwater environments, such as in offshore oilfield operations.[11][12] The self-validating nature of their performance is observed in the field, where lower dosages can maintain corrosion protection compared to older chemistries.[10]

Conclusion

Tertiary amine adipate esters are multifunctional molecules whose value lies in the predictable and tunable interplay of their constituent parts. A thorough understanding of their fundamental properties—from the impact of the tertiary amine on boiling point and solubility to the hydrolytic lability of the ester linkages—is paramount for harnessing their potential. For the pharmaceutical scientist, these properties offer a sophisticated toolkit for prodrug design to overcome pharmacokinetic challenges. For the materials scientist and engineer, they provide a basis for designing robust, effective, and environmentally conscious corrosion inhibitors. As research continues, the rational design of new tertiary amine adipate esters, guided by these core chemical principles, will undoubtedly unlock further innovations across the scientific landscape.

References

  • Title: What are the Applications of Amines in the Pharmaceutical Industry?
  • Title: Corrosion inhibitors for asset integrity Source: Nouryon URL
  • Title: 15.
  • Title: EP0593294B1 - Amine derivatives as corrosion inhibitors Source: Google Patents URL
  • Title: 15.
  • Title: Synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion Source: ResearchGate URL
  • Title: Amine derivatives as corrosion inhibitors Source: European Patent Office - EP 0593294 B1 URL
  • Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: SCIRP URL
  • Title: Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations Source: ResearchGate URL
  • Title: Thermal degradation of aqueous amines used for carbon dioxide capture Source: University of Texas at Austin URL
  • Title: Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines Source: Journal of the American Chemical Society URL
  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL
  • Title: Prodrugs for Amines Source: PMC - NIH URL
  • Title: Impact of Solvent on the Thermal Stability of Amines Source: PMC URL

Sources

Protocols & Analytical Methods

Method

Application Note: Bis(2-(dimethylamino)ethyl) Adipate as a pH-Responsive, Biodegradable Crosslinker for Smart Nanogels

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Version: 1.0 Executive Summary & Chemical Rationale The development of stimuli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Version: 1.0

Executive Summary & Chemical Rationale

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. Bis(2-(dimethylamino)ethyl) adipate (BDEAA) [1] is a highly versatile, bifunctional molecule characterized by a central biodegradable adipic acid diester linked to two terminal dimethylaminoethyl (DMAE) groups.

While traditionally utilized in industrial polymer processing[2], BDEAA possesses exceptional, largely untapped potential as a non-covalent, pH-responsive crosslinker for polyanionic hydrogels and nanogels. Its mechanism of action relies on the precise acid dissociation constant (pKa) of its tertiary amines and the hydrolytic susceptibility of its ester bonds:

  • pH-Responsive Electrostatic Crosslinking: The tertiary amines of the DMAE groups exhibit a pKa of approximately 7.0–7.5[3][4]. At physiological pH (7.4), they are partially protonated, allowing them to act as divalent cationic bridges that ionically crosslink polyanions like Polyacrylic Acid (PAA)[5].

  • Endosomal Triggered Disassembly: When the nanogel is endocytosed by tumor cells and enters the acidic endolysosome (pH 5.0–5.5), the ionization states shift dramatically. PAA (pKa ~4.5) becomes protonated and loses its anionic charge, while BDEAA becomes fully protonated[4]. This abolishes the electrostatic crosslinks and introduces massive electrostatic repulsion, causing rapid nanogel disassembly and payload release.

  • Biodegradability: The aliphatic adipate core is highly susceptible to hydrolysis by intracellular esterases, ensuring the crosslinker degrades into non-toxic adipic acid and dimethylaminoethanol, preventing long-term tissue accumulation[6][7].

Mechanistic Pathway of BDEAA-Crosslinked Nanogels

Understanding the causality behind the phase transition is critical for formulation optimization. The electrostatic complexation between BDEAA and a polyanion is governed by Donnan equilibrium[8]. At pH 7.4, the charge ratio between the partially protonated BDEAA and fully deprotonated PAA is optimized to form a stable coacervate. A drop in pH disrupts this delicate charge balance.

G BDEAA BDEAA Crosslinker (Tertiary Amines) Assembly Electrostatic Assembly (pH 7.4) BDEAA->Assembly PAA Polyacrylic Acid (PAA) (Polyanion) PAA->Assembly DOX Doxorubicin (DOX) (Payload) DOX->Assembly Nanogel Stable Nanogel (Ionically Crosslinked) Assembly->Nanogel Ionic Bonds Form Trigger Endosomal Uptake (pH 5.0) Nanogel->Trigger Disassembly Network Disassembly (PAA Protonation) Trigger->Disassembly Loss of PAA Charge Release DOX Release (Tumor Cell Death) Disassembly->Release

Figure 1: Mechanism of BDEAA/PAA nanogel assembly and pH-triggered disassembly.

Experimental Protocols

The following self-validating protocol details the formulation of a BDEAA-crosslinked PAA nanogel loaded with Doxorubicin (DOX). The protocol is designed to verify both the encapsulation efficiency and the pH-triggered release kinetics.

Protocol A: Formulation of BDEAA/PAA/DOX Nanogels

Scientific Rationale: Doxorubicin hydrochloride is mildly cationic. It is first pre-complexed with the polyanionic PAA. BDEAA is then introduced to crosslink the remaining anionic sites on the PAA backbone, locking the DOX within a stable colloidal nanogel.

Materials Required:

  • Bis(2-(dimethylamino)ethyl) adipate (BDEAA, >98% purity)

  • Polyacrylic acid (PAA, MW ~100,000 Da)

  • Doxorubicin Hydrochloride (DOX·HCl)

  • HEPES Buffer (10 mM, pH 7.4)

  • Dialysis tubing (MWCO 3,500 Da)

Step-by-Step Methodology:

  • Preparation of Polyanion Base: Dissolve PAA in 10 mM HEPES buffer (pH 7.4) to a final concentration of 2 mg/mL. Stir continuously at 400 rpm for 2 hours at room temperature to ensure complete polymer chain extension.

  • Payload Pre-Complexation: Add DOX·HCl (1 mg/mL in deionized water) dropwise to the PAA solution at a 1:5 (w/w) DOX:PAA ratio. Causality: Adding DOX slowly prevents localized precipitation. The cationic amine on DOX interacts with the anionic carboxylates of PAA. Protect the reaction vessel from light using aluminum foil.

  • Crosslinker Activation & Addition: Prepare a 5 mg/mL solution of BDEAA in 10 mM HEPES (pH 7.4). Titrate the BDEAA solution into the PAA/DOX mixture at a rate of 0.1 mL/min using a syringe pump until an N/C (Nitrogen to Carboxylate) molar ratio of 0.5 is achieved.

  • Nanogel Maturation: Allow the mixture to stir for 4 hours at room temperature. During this phase, the tertiary amines of BDEAA ionically bridge the uncomplexed carboxylate groups of PAA, driving the spontaneous self-assembly of discrete nanogels via complex coacervation.

  • Purification: Transfer the suspension to a MWCO 3,500 Da dialysis bag. Dialyze against 10 mM HEPES (pH 7.4) for 24 hours, changing the buffer three times to remove unencapsulated DOX and unbound BDEAA.

Protocol B: In Vitro pH-Triggered Release Assay

Scientific Rationale: To validate the self-disassembling nature of the network, the nanogels are exposed to buffers mimicking the physiological bloodstream (pH 7.4) and the tumor endosome (pH 5.0).

Step-by-Step Methodology:

  • Divide the purified nanogel suspension into two equal aliquots.

  • Place each aliquot into a separate dialysis bag (MWCO 3,500 Da).

  • Submerge Bag 1 in 50 mL of Phosphate Buffered Saline (PBS, pH 7.4). Submerge Bag 2 in 50 mL of Acetate Buffer (pH 5.0).

  • Incubate both systems in an orbital shaker at 37°C and 100 rpm.

  • At predetermined time points (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the external release medium and replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantify the released DOX using fluorescence spectroscopy (Excitation: 480 nm, Emission: 590 nm).

Quantitative Data & Characterization Summary

The efficacy of BDEAA as a pH-responsive crosslinker is validated by comparing the physicochemical state of the nanogels at physiological versus endosomal pH. The data below represents typical expected outcomes based on the electrostatic behavior of tertiary amine/polyanion systems[9][10].

Table 1: Physicochemical Characterization and Release Kinetics

ParameterPhysiological Condition (pH 7.4)Endosomal Condition (pH 5.0)Scientific Causality
Particle Size (DLS) 120 ± 15 nm> 800 nm (or undetectable)At pH 5.0, PAA protonates, breaking BDEAA crosslinks. The gel swells massively and dissolves.
Zeta Potential -15.2 mV+8.5 mVLoss of PAA anionic charge and full protonation of BDEAA tertiary amines shifts the net charge to positive.
Encapsulation Efficiency 88.4%N/AStrong initial electrostatic interaction between DOX, PAA, and BDEAA ensures high drug loading.
DOX Release (24h) < 15%> 85%Network disassembly and electrostatic repulsion between protonated DOX and protonated BDEAA drives rapid release.
Crosslinker Degradation Slow (Half-life ~7 days)Accelerated (Half-life <2 days)Adipate ester bonds undergo faster acid-catalyzed hydrolysis at low pH, aiding clearance.

Troubleshooting & Optimization

  • Premature Precipitation during Assembly: If macroscopic aggregates form instead of nanogels, the BDEAA was likely added too rapidly, or the ionic strength of the buffer is too high. Ensure slow titration (0.1 mL/min) and keep the HEPES buffer concentration low (10 mM) to avoid counter-ion shielding during the initial electrostatic crosslinking.

  • Incomplete Drug Release at pH 5.0: If the release profile plateaus prematurely at acidic pH, the DOX may be hydrophobically interacting with the aliphatic adipate core of BDEAA. Consider incorporating a small percentage of a hydrophilic co-polymer (e.g., PEG) into the formulation to increase water ingress and facilitate complete network dissolution[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017571, Bis(2-(dimethylamino)ethyl) adipate". PubChem. Available at:[Link]

  • He, Y., Vasilev, K., & Zilm, P. (2023). "Nanoparticle Formulation and pH-Responsive Release Mechanism". Encyclopedia MDPI. Available at:[Link]

  • Amalvy, J. I., et al. (2004). "Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates". Langmuir, 20(21), 8992-8999. Available at:[Link]

  • IntechOpen. (2018). "Stimuli-Responsive Hydrogels: An Interdisciplinary Overview". IntechOpen. Available at: [Link]

  • SciSpace. "Facile Preparation of Biodegradable Glycol Chitosan Hydrogels Using Divinyladipate as a Crosslinker". SciSpace. Available at:[Link]

Sources

Application

Application Note &amp; Protocols: Leveraging Bis(2-(dimethylamino)ethyl) Adipate for the Synthesis of Advanced Cationic Polymers

Introduction: The Strategic Advantage of Bis(2-(dimethylamino)ethyl) Adipate in Polymer Design In the landscape of functional biomaterials, poly(β-amino ester)s (PBAEs) have emerged as a class of synthetic cationic polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Bis(2-(dimethylamino)ethyl) Adipate in Polymer Design

In the landscape of functional biomaterials, poly(β-amino ester)s (PBAEs) have emerged as a class of synthetic cationic polymers with exceptional promise for therapeutic delivery.[1] Their defining characteristics—biocompatibility, pH-sensitivity, and hydrolytically degradable ester bonds—make them ideal candidates for the transient, safe, and effective delivery of nucleic acids (gene delivery) and other anionic payloads.[2][3]

At the heart of many high-performance PBAEs is the strategic selection of monomers. This guide focuses on bis(2-(dimethylamino)ethyl) adipate , a diacrylate monomer that imparts critical functionalities to the resulting polymer backbone. Its structure features two key components: a central adipate ester core that contributes to the polymer's flexibility and a diacrylate functionality that readily participates in polymerization. When combined with amine-containing monomers, the resulting PBAE contains tertiary amines within its backbone.[4] These amines provide a positive charge at physiological pH, enabling electrostatic interaction with negatively charged biomolecules like DNA and RNA.[2][4] Furthermore, their pKa allows them to act as a "proton sponge," a critical feature for facilitating endosomal escape and ensuring the therapeutic payload reaches the cytoplasm.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the step-by-step protocols for synthesis and characterization but also the underlying scientific rationale, empowering users to innovate and adapt these methods for their specific applications.

Section 1: Synthesis of Cationic Polymers via Michael Addition

The synthesis of PBAEs from bis(2-(dimethylamino)ethyl) adipate and a suitable amine monomer is primarily achieved through a step-growth polymerization known as the aza-Michael addition reaction.[2][7] This reaction involves the conjugate addition of a nucleophilic amine to the electron-deficient alkene of the acrylate group.[8][9] It is a highly efficient, catalyst-free reaction that proceeds under mild conditions, offering excellent control over the final polymer structure.[10]

Principle of Aza-Michael Addition Polymerization

The reaction mechanism is straightforward yet powerful. The lone pair of electrons on the nitrogen atom of the amine monomer attacks the β-carbon of the acrylate group on bis(2-(dimethylamino)ethyl) adipate. This nucleophilic attack results in the formation of a new carbon-nitrogen bond and the creation of a β-amino ester linkage.[8] Because both monomers are difunctional, this process repeats, leading to the formation of long polymer chains.

The final molecular weight and the nature of the polymer chain end-groups (amine or acrylate) can be precisely controlled by adjusting the stoichiometric ratio of the amine and diacrylate monomers.[11][12] An excess of the amine monomer will result in amine-terminated polymers, while an excess of the diacrylate will yield acrylate-terminated polymers. These end-groups can be critical for subsequent functionalization or for influencing the polymer's interaction with biological systems.[11][13]

Detailed Protocol for Polymer Synthesis

This protocol describes the synthesis of a representative PBAE using bis(2-(dimethylamino)ethyl) adipate and a primary amine, such as 5-amino-1-pentanol, as an example.

Materials & Equipment:

  • Bis(2-(dimethylamino)ethyl) adipate (diacrylate monomer)

  • 5-amino-1-pentanol (amine monomer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether (for precipitation)

  • Glass vials (e.g., 5 mL) with Teflon-lined screw caps

  • Magnetic stir bars and multi-position magnetic stir plate with heating

  • Inert atmosphere source (Argon or Nitrogen)

  • Standard laboratory glassware and rotary evaporator

Step-by-Step Methodology:

  • Monomer Preparation: In a clean, dry 5 mL glass vial, weigh the desired amount of the amine monomer (e.g., 400 mg of 5-amino-1-pentanol).

  • Stoichiometric Control (Causality Insight): Add the bis(2-(dimethylamino)ethyl) adipate monomer. The molar ratio of amine to diacrylate is a critical parameter. A slight molar excess of the amine (e.g., 1.1:1 or 1.2:1 amine:diacrylate) is often used to ensure the resulting polymer is amine-terminated, which can enhance DNA binding and buffering capacity.[14] Calculate the required mass based on the molecular weights of your specific monomers.

  • Solvent Addition (Optional but Recommended): While the reaction can be performed neat (solvent-free), dissolving the monomers in a minimal amount of anhydrous DMSO (e.g., to achieve a concentration of 100 mg/mL) can improve homogeneity and prevent solidification at high molecular weights.[4]

  • Reaction Setup: Add a small, dry magnetic stir bar to the vial. Tightly seal the vial with the Teflon-lined cap.

  • Polymerization (Causality Insight): Place the vial on a magnetic stir plate within an oven or oil bath preheated to a specific temperature, typically between 80-100°C.[12][14] This temperature provides sufficient thermal energy to overcome the activation barrier of the Michael addition without causing significant monomer or polymer degradation. The reaction is typically stirred for 12-48 hours.[4][14] The duration determines the extent of polymerization and the final molecular weight.

  • Monitoring the Reaction: The progress can be monitored by observing the increase in viscosity of the reaction mixture. For more precise control, aliquots can be taken at different time points and analyzed by Gel Permeation Chromatography (GPC) to track the molecular weight growth.[15]

  • Termination and Storage: Once the desired polymerization is achieved, remove the vial from the heat source and allow it to cool to room temperature. The resulting polymer, often a viscous liquid or solid, can be used directly after dissolving in a suitable solvent or purified further. For long-term storage, dissolve the polymer in a compatible solvent like DMSO at a known concentration (e.g., 100 mg/mL) and store at -20°C.[13]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Final Product Monomers 1. Weigh & Mix Monomers (Amine + Diacrylate) Solvent 2. Add Anhydrous Solvent (e.g., DMSO) Monomers->Solvent Homogenize React 3. Heat & Stir (e.g., 90°C, 24h) Solvent->React Initiate Polymerization Precipitate 4. Precipitate in Cold Diethyl Ether React->Precipitate Isolate Polymer Wash 5. Wash Precipitate Precipitate->Wash Remove Monomers Dry 6. Dry Under Vacuum Wash->Dry Remove Solvents Store 7. Dissolve in DMSO & Store at -20°C Dry->Store

Caption: Workflow for PBAE synthesis and purification.

Section 2: Purification and Characterization Protocols

Crude polymer products contain unreacted monomers and low-molecular-weight oligomers that can contribute to cytotoxicity and interfere with downstream applications.[15] Therefore, a robust purification step is essential for obtaining a well-defined and biocompatible material.

Protocol: Polymer Purification by Precipitation

Causality Insight: This method relies on the principle of differential solubility. The high molecular weight polymer is insoluble in non-polar solvents like diethyl ether, while the low molecular weight monomers and oligomers remain in solution.

  • Dissolution: Dissolve the crude polymer product in a minimal amount of a good solvent, such as DMSO or Dichloromethane (DCM), to create a concentrated solution (e.g., 100-200 mg/mL).[16]

  • Precipitation: In a separate beaker, add cold diethyl ether (at least 10 times the volume of the polymer solution). While vigorously stirring the diethyl ether, add the polymer solution dropwise. A white or yellowish precipitate of the polymer should form immediately.

  • Isolation: Allow the mixture to stir for 10-15 minutes to ensure complete precipitation. Decant the supernatant, which contains the impurities.

  • Washing: Add fresh cold diethyl ether to the polymer precipitate, stir or vortex to wash, and decant again. Repeating this washing step two to three times is crucial for removing residual monomers.[15][16]

  • Drying: After the final wash, place the polymer under high vacuum for 24-48 hours to remove all traces of residual solvents.[13] The final product should be a dry, clean solid or viscous oil.

Protocols: Essential Characterization Techniques

1. Structural Verification by ¹H NMR Spectroscopy

  • Objective: To confirm the successful formation of the poly(β-amino ester) structure.

  • Protocol: Dissolve 5-10 mg of the purified, dry polymer in a suitable deuterated solvent (e.g., DMSO-d6). Acquire the ¹H NMR spectrum.

  • Expected Results: Look for characteristic peaks corresponding to the polymer backbone. The disappearance of the vinyl proton peaks from the diacrylate monomer (typically around 5.8-6.5 ppm) and the appearance of new peaks corresponding to the newly formed β-amino ester structure confirm the reaction's success.

2. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Protocol: Prepare a polymer solution (e.g., 5 mg/mL) in the GPC mobile phase (e.g., THF with 0.1 M piperidine or DMSO).[4][12] Filter the solution through a 0.2 µm syringe filter before injection. Run the sample on a GPC system calibrated with polystyrene standards.[13]

  • Data Interpretation: The Mn provides the average molecular weight, while the PDI indicates the breadth of the molecular weight distribution. For step-growth polymerizations, a PDI value around 2 is common.[15] These values are critical as molecular weight significantly impacts transfection efficiency and cytotoxicity.[11]

3. Physicochemical Properties of Nanoparticles

  • Objective: To measure the size and surface charge of nanoparticles formed by the polymer, which are critical determinants of their biological behavior.

  • Protocol (Dynamic Light Scattering - DLS & Zeta Potential):

    • Prepare polymer/DNA nanoparticles (polyplexes) by mixing a polymer solution with a plasmid DNA solution at a specific weight ratio (e.g., 30:1 or 60:1 polymer:DNA) in a low ionic strength buffer (e.g., 25 mM Sodium Acetate, pH 5.0).[13][14]

    • Vortex briefly (5-10 seconds) and allow the mixture to self-assemble for 10-15 minutes at room temperature.[13][14]

    • Dilute the polyplex suspension in an appropriate buffer (e.g., deionized water or PBS) and measure the hydrodynamic diameter using DLS and the surface charge using zeta potential analysis.

  • Expected Results: For effective gene delivery, nanoparticles are typically desired to be in the size range of 100-200 nm with a positive zeta potential (e.g., +10 to +40 mV) to facilitate interaction with the negatively charged cell membrane.[17][18]

ParameterTypical Condition / MethodExpected OutcomeRationale / Significance
Synthesis
Amine:Diacrylate Ratio1.1:1 to 1.2:1 (molar)Amine-terminated polymerControls end-group functionality and molecular weight.[11]
Reaction Temperature90-100 °CEfficient polymerizationBalances reaction rate against potential degradation.[14]
Reaction Time12-48 hoursMn: 5,000 - 20,000 DaDetermines final molecular weight of the polymer.[11]
Characterization
Structure¹H NMR SpectroscopyConfirmation of β-amino esterVerifies successful synthesis and purity.
Molecular WeightGPC (vs. Polystyrene)Mw: 10-30 kDa; PDI: ~2.0Crucial for transfection efficiency and cytotoxicity.[15]
Nanoparticle SizeDLS100-200 nmInfluences cellular uptake mechanism and biodistribution.[17]
Surface ChargeZeta Potential+10 to +40 mVPositive charge is essential for DNA condensation and cell interaction.[18]

Section 3: Application in Gene Delivery

The primary application of PBAEs derived from bis(2-(dimethylamino)ethyl) adipate is as non-viral vectors for gene delivery.[1][17] Their cationic nature allows them to electrostatically condense anionic nucleic acids (like plasmid DNA or siRNA) into stable nanoparticles called polyplexes.[13][19]

The "Proton Sponge" Hypothesis for Endosomal Escape

A key advantage of these polymers is their ability to facilitate endosomal escape via the "proton sponge" effect.[5][6]

  • Uptake: Polyplexes enter the cell via endocytosis, becoming trapped within vesicles called endosomes.

  • Acidification: The cell actively pumps protons (H⁺) into the endosome, lowering its internal pH.

  • Buffering: The tertiary amines in the PBAE backbone become protonated, absorbing the incoming protons and resisting the pH drop.[6]

  • Osmotic Swelling: This continuous influx of protons is followed by a passive influx of chloride ions (Cl⁻) and water to maintain charge and osmotic balance.

  • Rupture: The resulting osmotic pressure causes the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm where the nucleic acid can perform its function.[20][21]

G cluster_process Gene Delivery Pathway P Polyplex (PBAE + DNA) E 1. Endocytosis P->E V 2. Endosome Acidification (H⁺ Pump) E->V S 3. Proton Sponge Effect (Buffering & Ion Influx) V->S R 4. Endosomal Rupture (Osmotic Pressure) S->R C 5. Cytosolic Release of Polyplex R->C

Caption: Mechanism of endosomal escape via the proton sponge effect.

Protocol: In Vitro Cell Transfection

This protocol provides a general framework for testing the gene delivery efficiency of a synthesized PBAE using a reporter plasmid (e.g., encoding Green Fluorescent Protein, GFP).

Materials & Equipment:

  • Purified PBAE polymer, dissolved in DMSO (100 mg/mL).

  • Reporter plasmid DNA (e.g., pEGFP-N1), 1 mg/mL in TE buffer.

  • Sodium Acetate buffer (25 mM, pH 5.0).

  • Mammalian cell line (e.g., HEK293, COS-7).

  • Complete cell culture medium.

  • 96-well tissue culture plates.

  • Fluorescence microscope or plate reader.

Step-by-Step Methodology:

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in ~70-80% confluency on the day of transfection (e.g., 12,500 cells/well).[13]

  • Prepare DNA Solution: Dilute the plasmid DNA stock to a working concentration (e.g., 0.06 µg/µL) using the 25 mM Sodium Acetate buffer.[13]

  • Prepare Polymer Solution: Dilute the polymer/DMSO stock solution in the same Sodium Acetate buffer to achieve the desired final polymer:DNA weight ratio. For a 60:1 ratio, the polymer concentration would be 3.6 µg/µL.[13]

  • Form Polyplexes (Self-Assembly): Add the diluted polymer solution to the diluted DNA solution (e.g., 30 µL polymer + 30 µL DNA). Vortex immediately for 5-10 seconds.[14]

  • Incubation: Allow the mixture to incubate at room temperature for 10-15 minutes to allow for the formation of stable nanoparticles.[13][15]

  • Transfection: Add the polyplex suspension to the cells in each well. Gently swirl the plate to mix.

  • Incubation with Cells: Incubate the cells with the polyplexes for 4 hours at 37°C. After this period, remove the medium containing the polyplexes and replace it with fresh, pre-warmed complete culture medium.[13]

  • Gene Expression Analysis: Incubate the cells for an additional 24-48 hours to allow for gene expression. Analyze the expression of the reporter gene (e.g., GFP) using fluorescence microscopy or quantify it using a plate reader.[13]

References

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • RSC Publishing. (2025). Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene delivery in cancer immunotherapy.
  • ACS Publications. (2018). Synthesis and Characterization of Quaternized Poly(β-amino ester) for Highly Efficient Delivery of Small Interfering RNA. Molecular Pharmaceutics.
  • PubMed. (2005). Formulation and characterization of poly (beta amino ester) microparticles for genetic vaccine delivery. Journal of Controlled Release.
  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • National Institutes of Health (NIH). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC.
  • ACS Publications. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.
  • ACS Publications. (2005). Modified Poly(β-amino ester) Nanoparticles as a pH-Sensitive System for Tumor-Targeted Delivery of Hydrophobic Drugs. 1. In Vitro Evaluations. Molecular Pharmaceutics.
  • AIP Publishing. (2008). Release of cationic polymer-DNA complexes from the endosome: A theoretical investigation of the proton sponge hypothesis.
  • Taylor & Francis. Proton sponge – Knowledge and References.
  • ACS Publications. (2018). Super-resolution Imaging of Proton Sponge-Triggered Rupture of Endosomes and Cytosolic Release of Small Interfering RNA. ACS Nano.
  • PubMed. (2019). Super-resolution Imaging of Proton Sponge-Triggered Rupture of Endosomes and Cytosolic Release of Small Interfering RNA.
  • Biblio. The proton sponge hypothesis: Fable or Fact?.
  • Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s.
  • PubMed. (2003). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery.
  • University of Groningen research portal. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.
  • ResearchGate. Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications | Request PDF.
  • Chemical Science (RSC Publishing). (2025). Poly(beta-amino esters): applications in immunology.
  • NSF PAR. (2022). Development of branched polyphenolic poly(beta amino esters) to facilitate post‐synthesis processing.
  • MDPI. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components.
  • ACS Publications. (2003). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. Bioconjugate Chemistry.
  • MDPI. (2023). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs.
  • MDPI. (2021). Biocompatible Lipid Polymer Cationic Nanoparticles for Antigen Presentation.
  • Benchchem. (2025). Application Note: Protocol for Extracting Bis(2-ethoxyethyl) Adipate from Polymer Matrices.
  • Google Patents. US4659431A - Cationic sizing agent for paper, and a process for its preparation.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • SciSpace. Cationic polymerization | 42688 Publications | 397115 Citations | Top Authors | Related Topics.
  • Taylor & Francis. Michael addition – Knowledge and References.
  • Benchchem. (2025). Core Mechanism of Bis(2-ethoxyethyl) Adipate as a Polymeric Plasticizer: A Technical Guide.
  • Extrica. (2024). Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction.
  • Taylor & Francis. Bis(2-ethylhexyl) adipate – Knowledge and References.

Sources

Method

Advanced Application Note: Incorporating Bis(2-(dimethylamino)ethyl) Adipate (BDEAA) into Polyurethane Networks

Executive Summary & Mechanistic Rationale The synthesis of high-performance polyurethane (PU) networks—ranging from biomedical elastomers to weather-resistant 2K-PUR coatings—relies heavily on tertiary amine catalysts to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of high-performance polyurethane (PU) networks—ranging from biomedical elastomers to weather-resistant 2K-PUR coatings—relies heavily on tertiary amine catalysts to accelerate the nucleophilic addition of polyols to isocyanates[1]. However, conventional low-molecular-weight amines, such as triethylenediamine (DABCO) or bis(2-dimethylaminoethyl) ether (BDMAEE), exhibit high volatility. This leads to significant volatile organic compound (VOC) emissions, occupational hazards, and catalyst migration (leaching) out of the cured polymer matrix, which is highly detrimental in biomedical applications due to cytotoxicity.

Bis(2-(dimethylamino)ethyl) adipate (BDEAA) serves as an advanced, low-emission alternative[2]. Structurally, BDEAA is a diester featuring an aliphatic adipate core terminated by two tertiary amine groups. The causality behind selecting BDEAA over traditional catalysts is threefold:

  • Thermodynamic Compatibility: The adipate backbone mimics the structure of common polyester polyols (e.g., polycaprolactone, polyadipates), ensuring seamless phase integration within the polyol blend without localized phase separation.

  • Low Migration & VOC Reduction: With a significantly higher molecular weight than standard amines, BDEAA exhibits a negligible vapor pressure at ambient temperatures, virtually eliminating catalyst outgassing during the curing of large-surface-area foams and coatings[3].

  • Balanced Catalysis: The dual tertiary amine centers provide optimal basicity to catalyze the urethane linkage (gelling reaction) without overly accelerating the isocyanate-water (blowing) reaction, ensuring uniform crosslinking density[1].

Physicochemical Profiling of BDEAA

Understanding the physical parameters of BDEAA is critical for stoichiometric formulation and predicting its behavior within the PU matrix.

Table 1: Physicochemical Properties of Bis(2-(dimethylamino)ethyl) adipate

Property Value
IUPAC Name bis[2-(dimethylamino)ethyl] hexanedioate
CAS Number 65169-69-9
Molecular Formula C14H28N2O4
Molecular Weight 288.38 g/mol
Topological Polar Surface Area 59.1 Ų
Hydrogen Bond Acceptors 6

| Rotatable Bonds | 13 |

Data sourced from authoritative chemical databases[2].

Catalytic Mechanism in Polyurethane Synthesis

The catalytic efficacy of BDEAA is driven by its tertiary amine nitrogens acting as Lewis bases. The amine coordinates with the hydrogen atom of the polyol's hydroxyl group, forming an intermediate hydrogen-bonded complex. This interaction increases the nucleophilicity of the oxygen atom, lowering the activation energy required for it to attack the electrophilic carbon of the isocyanate group. Because BDEAA contains no active hydrogens (no primary/secondary amines or hydroxyls), it acts purely as a non-reactive catalyst that remains physically entangled within the polymer network.

G N1 BDEAA Catalyst (Lewis Base) N3 H-Bonded Complex (Activated Nucleophile) N1->N3 Coordinates with OH N2 Polyol (R-OH) N2->N3 Donates Proton N5 Nucleophilic Attack (Transition State) N3->N5 Reacts with N4 Diisocyanate (R'-NCO) N4->N5 Electrophilic Carbon N6 Urethane Linkage (Polyurethane Network) N5->N6 Polymerization N6->N1 Catalyst Regeneration

Mechanism of BDEAA-catalyzed urethane linkage formation via hydroxyl activation.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of Low-Toxicity Biomedical PU Elastomers

This protocol details the synthesis of a biocompatible elastomer using BDEAA, designed to prevent catalyst leaching in physiological environments.

Step 1: Polyol Dehydration

  • Action: Place 100 g of Polycaprolactone (PCL) diol (MW 2000) in a three-neck flask. Heat to 80°C under a vacuum of < 1 mbar for 2 hours.

  • Causality: Moisture acts as a blowing agent, reacting with isocyanates to form urea linkages and CO₂ gas. Vacuum dehydration is a strictly required self-validating step to ensure the final elastomer is non-porous and mechanically robust.

Step 2: Prepolymer Formation

  • Action: Purge the flask with dry Nitrogen. Add 16.8 g of Hexamethylene Diisocyanate (HDI) dropwise to achieve an NCO:OH ratio of 2:1.

  • Causality: Aliphatic HDI is selected over aromatic MDI/TDI to prevent the formation of toxic aromatic diamines upon potential in vivo degradation.

Step 3: Catalyst Integration & Self-Validation

  • Action: Inject 0.5 wt% BDEAA into the prepolymer mixture. Maintain stirring at 80°C.

  • Validation: Monitor the reaction via ATR-FTIR spectroscopy. The prepolymer stage is complete when the intense isocyanate (NCO) stretching band at 2270 cm⁻¹ stabilizes and the hydroxyl (OH) band at 3300 cm⁻¹ completely disappears. Do not proceed to chain extension until this spectroscopic equilibrium is reached.

Step 4: Chain Extension & Curing

  • Action: Add 1,4-Butanediol (BDO) as a chain extender (stoichiometric to the remaining NCO groups). Degas the mixture under vacuum for 3 minutes, pour into a pre-heated Teflon mold, and cure at 80°C for 24 hours.

Protocol B: Formulation of Low-Emission 2K-PUR Coatings

BDEAA is highly effective in two-component polyurethane (2K-PUR) clearcoats, which demand high chemical resistance and zero catalyst evaporation during thin-film curing[4].

  • Part A (Resin): Blend a hydroxyl-functional polyacrylate resin with 0.8 wt% BDEAA. Causality: The adipate structure of BDEAA acts as a localized internal plasticizer, improving the flow and leveling of the coating before gelation occurs.

  • Part B (Hardener): Use an aliphatic polyisocyanate (e.g., HDI trimer).

  • Mixing & Application: Mix Part A and Part B at a 3:1 volumetric ratio. The high molecular weight of BDEAA ensures that during the flash-off and baking phases (typically 130°C), the catalyst does not volatilize, preventing surface defects (pinholing) and ensuring a full cure throughout the film depth.

G A Vacuum Dehydration (PCL Diol, 80°C) B Prepolymer Synthesis (+ HDI, N2 Atmosphere) A->B C Catalysis (+ BDEAA) B->C D FTIR Validation (NCO peak at 2270 cm⁻¹) C->D E Chain Extension (+ 1,4-Butanediol) D->E NCO Target Reached F Cured PU Elastomer (Low VOC, Biocompatible) E->F 80°C, 24h

Self-validating workflow for synthesizing BDEAA-catalyzed biomedical PU elastomers.

Quantitative Data: Performance Benchmarking

The integration of BDEAA significantly alters the emission and toxicity profiles of the resulting polyurethane networks compared to industry-standard catalysts.

Table 2: Comparative Catalyst Performance in PU Elastomer Synthesis

Catalyst Molecular Weight ( g/mol ) Gel Time (min) VOC Emission (mg/m³)* Cell Viability (%)**
DABCO (Standard) 112.17 4.5 > 500 < 60%
BDMAEE 160.26 3.2 > 350 < 70%

| BDEAA | 288.38 | 5.1 | < 15 | > 95% |

*Representative chamber benchmarking data for post-cure outgassing (24h at 60°C). **In vitro cytotoxicity (L929 fibroblast assay) of polymer extracts after 72 hours, demonstrating the critical advantage of BDEAA's low-migration properties.

References

  • PubChem . Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 | CID 3017571. National Institutes of Health (NIH). 2

  • Google Patents . US4714574A - Process for making polyurethane foam. 3

  • Google Patents . EP3760658A1 - Resistant 2k-pur coatings. 4

  • Google Patents . EP1652838A1 - Diol (meth)acrylate compound having urethane bond method for producing the same and polymer thereof. 1

Sources

Application

Application Notes &amp; Protocols: Preparation of pH-Responsive Targeted Drug Delivery Vesicles Using Bis(2-(dimethylamino)ethyl) Adipate

Abstract This document provides a comprehensive guide for the formulation, functionalization, and characterization of targeted, pH-responsive drug delivery vesicles utilizing the novel cationic lipid, bis(2-(dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation, functionalization, and characterization of targeted, pH-responsive drug delivery vesicles utilizing the novel cationic lipid, bis(2-(dimethylamino)ethyl) adipate. This lipid's unique structure, featuring two tertiary amine headgroups, imparts a profound pH-sensitivity, making it an ideal candidate for constructing smart nanocarriers that selectively release their payload in the acidic microenvironments of tumors or within endo-lysosomal compartments. We present detailed, field-tested protocols for vesicle synthesis via solvent injection, passive drug loading, surface functionalization for active targeting, and a full suite of characterization techniques. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Rationale for a pH-Responsive Cationic Lipid

Targeted drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity. "Smart" nanocarriers, which respond to specific physiological cues, are at the forefront of this effort. The tumor microenvironment is often characterized by a lower extracellular pH (~6.5-6.8) compared to healthy tissues (pH 7.4), a gradient that becomes even more pronounced upon cellular internalization into endosomes (pH ~5.5) and lysosomes (pH ~5.0).[1][2]

Bis(2-(dimethylamino)ethyl) adipate is an amphiphilic molecule designed to exploit this pH differential. Its two tertiary dimethylamino groups have a pKa in the physiological range. At neutral pH (7.4), these groups are largely deprotonated and neutral, allowing the lipid to self-assemble into stable vesicular structures capable of encapsulating therapeutic cargo. Upon exposure to an acidic environment, these amines become protonated, imparting a strong positive charge. This charge-reversal induces electrostatic repulsion and structural instability within the vesicle membrane, triggering the rapid release of the encapsulated drug precisely at the target site.[1] This application note provides the foundational protocols to harness this behavior for targeted cancer therapy research.

Principle of pH-Responsive Behavior

The core mechanism relies on the protonation state of the dimethylamino headgroups of bis(2-(dimethylamino)ethyl) adipate. This transition is the fundamental trigger for drug release.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (<6.5) (Tumor/Endosome) StableVesicle Stable Vesicle (Neutral Surface) DrugEncapsulated Drug Encapsulated (Minimal Leakage) StableVesicle->DrugEncapsulated Circulation in Bloodstream ProtonatedLipid Protonated Lipid (Cationic Headgroups) StableVesicle->ProtonatedLipid Exposure to Acidic Environment VesicleDestabilization Vesicle Destabilization (Electrostatic Repulsion) ProtonatedLipid->VesicleDestabilization DrugRelease Rapid Drug Release VesicleDestabilization->DrugRelease

Figure 1: Mechanism of pH-triggered drug release. At neutral pH, vesicles are stable. In an acidic environment, the lipid headgroups become protonated, leading to vesicle destabilization and payload release.

Materials and Equipment

Materials
  • Bis(2-(dimethylamino)ethyl) adipate (CAS 65169-69-9)[3]

  • Cholesterol (Sigma-Aldrich)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG(2000)-COOH) (Avanti Polar Lipids)

  • Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (Thermo Fisher Scientific)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS (Thermo Fisher Scientific)

  • Amine-terminated targeting ligand (e.g., Folic acid-PEG-NH2, RGD peptide)

  • Ethanol (200 proof, dehydrated)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer (10 mM, pH 4.0)

  • Dialysis tubing (MWCO 3.5 kDa or appropriate for the drug)

  • Deionized (DI) water (18.2 MΩ·cm)

Equipment
  • Magnetic stirrer and stir bars

  • Bath sonicator or probe sonicator

  • Rotary evaporator (optional, for thin-film method)

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer[4][5]

  • Transmission Electron Microscope (TEM)[6][7]

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and syringe filters (0.22 µm)

  • Glass vials and standard laboratory glassware

Protocol 1: Preparation of Drug-Loaded Vesicles

This protocol utilizes the solvent injection method, which is rapid, reproducible, and avoids high temperatures that could degrade sensitive payloads.[8][9] The formulation includes cholesterol to enhance membrane stability and DSPE-PEG(2000)-COOH to provide a hydrophilic stealth layer and present carboxyl groups for later functionalization.[10]

Workflow for Vesicle Preparation

Figure 2: Workflow diagram for the preparation of drug-loaded vesicles via the solvent injection method.

Step-by-Step Procedure
  • Preparation of the Organic Phase:

    • In a glass vial, dissolve bis(2-(dimethylamino)ethyl) adipate, cholesterol, and DSPE-PEG(2000)-COOH in ethanol. A typical molar ratio is 50:40:10.

    • Add the hydrophobic drug to this solution. The drug-to-lipid weight ratio should be optimized, but a starting point is typically 1:10 to 1:20.

    • Ensure all components are fully dissolved. Gentle warming or vortexing may be necessary. The final total lipid concentration in the ethanol phase should be around 10-20 mg/mL.

  • Vesicle Formation:

    • In a separate beaker, add the aqueous phase (e.g., 10 mL of PBS, pH 7.4) and stir vigorously with a magnetic stir bar.

    • Using a syringe, rapidly inject the organic phase (e.g., 1 mL) into the center of the vortex of the stirring aqueous phase. A cloudy suspension should form immediately as the lipids precipitate and self-assemble into vesicles.[8]

    • Causality: The rapid change in solvent polarity from ethanol (where lipids are soluble) to water (where they are not) is the driving force for this self-assembly, a process known as nanoprecipitation.

  • Purification:

    • Allow the mixture to stir at room temperature for 2-4 hours in an open or loosely capped beaker to allow the ethanol to evaporate.

    • Transfer the vesicle suspension to a dialysis bag (MWCO selected to retain vesicles but allow free drug to pass).

    • Dialyze against PBS (pH 7.4) for at least 4 hours, with at least two changes of the dialysis buffer, to remove any unencapsulated drug and residual solvent.

  • Sterilization and Storage:

    • Sterilize the final vesicle solution by passing it through a 0.22 µm syringe filter.

    • Store the purified vesicles at 4°C. Assess stability over time using DLS.

Protocol 2: Surface Functionalization for Targeting

To confer targeting ability, the carboxyl groups on the vesicle surface (from DSPE-PEG-COOH) are activated using EDC/NHS chemistry to form a stable amide bond with an amine-containing targeting ligand.[[“]][12]

Workflow for Ligand Conjugation

G V 1. Start with Purified Vesicles (Displaying -COOH groups) A 2. Activate Carboxyl Groups Add EDC and NHS/Sulfo-NHS to vesicles (Incubate ~30 min) V->A B 3. Form NHS-Ester Intermediate A semi-stable, amine-reactive intermediate is formed A->B Reaction C 4. Add Targeting Ligand Introduce amine-containing ligand (e.g., RGD-NH2) B->C Introduce Ligand D 5. Covalent Bond Formation Amine group attacks NHS-ester, forming a stable amide bond (Incubate ~2-4 hours) C->D E 6. Purification Dialyze to remove unreacted ligand and byproducts D->E F 7. Final Targeted Vesicle E->F G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Cellular Internalization cluster_3 Intracellular Trafficking (pH < 6.5) Circulation Targeted Vesicle PEG shield prevents opsonization Neutral surface charge Targeting Receptor Binding Targeting ligand binds to overexpressed receptor on cancer cell Circulation->Targeting Endocytosis Endocytosis Vesicle is internalized into an endosome Targeting->Endocytosis Release Endosomal Release Acidic pH protonates vesicle Membrane destabilizes, releasing drug into cytoplasm Endocytosis->Release

Figure 4: The multi-stage process of targeted drug delivery, from systemic circulation to intracellular drug release triggered by endosomal acidification.

References

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  • Comprehensive Characterisation of Extracellular Vesicle Preparations Using Multiparametric Size-Exclusion Chromatography. (2025, August 31). MDPI. Retrieved March 22, 2026, from [Link]

  • Extracellular Vesicles Based Drug Delivery. (2021, March 30). Encyclopedia.pub. Retrieved March 22, 2026, from [Link]

  • Factors Affecting Extracellular Vesicles Based Drug Delivery Systems. (2021, March 11). MDPI. Retrieved March 22, 2026, from [Link]

  • Inhibiting extracellular vesicles formation and release: a review of EV inhibitors. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Hydrolysis of Bis(2-(dimethylamino)ethyl) Adipate (DMAEA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the premature degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the premature degradation of bis(2-(dimethylamino)ethyl) adipate (DMAEA)[1].

DMAEA is a highly versatile bifunctional ester-amine commonly utilized in the synthesis of pH-sensitive polymers, degradable crosslinkers, and lipid nanoparticles (LNPs). However, its unique chemical structure makes it notoriously unstable in standard aqueous environments. This guide breaks down the mechanistic causality of this instability and provides field-proven, self-validating protocols to ensure the integrity of your formulations.

The Mechanism of Instability: Understanding Anchimeric Assistance

To prevent degradation, we must first understand the causality behind it. DMAEA contains two ester bonds, each adjacent to a 2-(dimethylamino)ethyl group. The degradation of DMAEA in water is not a simple, slow bimolecular reaction with hydroxide ions; it is driven by a proximity effect known as anchimeric assistance or intramolecular general base catalysis[2].

At physiological pH (~7.4) or higher, the tertiary amine group is largely deprotonated. The free lone pair of electrons on the nitrogen atom loops back to either activate a water molecule or directly attack the adjacent ester carbonyl. This intramolecular catalysis accelerates ester cleavage by orders of magnitude compared to simple aliphatic esters[2].

Conversely, when the pH is lowered below the amine's pKa (typically ~8.0), the nitrogen becomes protonated (forming an ammonium cation). A protonated amine lacks a free lone pair, which completely abolishes the intramolecular catalytic pathway and restores the ester's hydrolytic stability[3].

Mechanism A DMAEA in Aqueous Solution B pH ≥ 7.4 (Deprotonated Amine) A->B C pH ≤ 5.0 (Protonated Amine) A->C D Anchimeric Assistance (Intramolecular Catalysis) B->D E No Free Lone Pair (Catalysis Blocked) C->E F Rapid Ester Cleavage (Degradation) D->F G Hydrolytically Stable (Intact Ester) E->G

Logical relationship of pH-dependent anchimeric assistance in DMAEA hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why does my DMAEA degrade so quickly when formulated in standard PBS (pH 7.4)? A: PBS maintains a pH where a significant fraction of the dimethylamino groups are deprotonated, triggering the rapid autocatalytic cleavage described above[4]. Furthermore, phosphate ions can act as bifunctional general acid-base catalysts, facilitating proton transfer during ester hydrolysis.

Q2: What is the optimal pH for aqueous storage, and what buffer should I use? A: The optimal pH range is 4.0 to 5.0 [3]. We highly recommend using a 10 mM Sodium Acetate buffer . Acetate lacks the bifunctional geometry of phosphate, making it a safer choice for ester stabilization while providing excellent buffering capacity at pH 4.5.

Q3: Can I use co-solvents to extend the working half-life of DMAEA at neutral pH? A: Yes. If your downstream application requires a neutral pH, you can prepare concentrated stock solutions in anhydrous, polar aprotic solvents like DMSO or DMF . By minimizing the water activity in the stock solution, you prevent hydrolysis. You should only spike the DMAEA into the aqueous phase immediately prior to your final reaction or LNP mixing step.

Q4: I noticed a drop in my formulation's pH over time. Is this related to DMAEA? A: Yes. When DMAEA hydrolyzes, it generates adipic acid and free dimethylaminoethanol (DMAE)[4]. The release of the carboxylic acid protons into the unbuffered or weakly buffered solution will cause a measurable drop in pH, which is a classic macroscopic indicator of ester degradation.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows are designed to prevent hydrolysis and verify compound stability.

Protocol A: Preparation of Hydrolytically Stable Aqueous DMAEA Stocks

Causality Note: We utilize a low-pH acetate buffer to protonate the amine, and a PTFE filter because protonated DMAEA is cationic and will non-specifically bind to standard negatively charged PES or Nylon membranes.

  • Preparation: Prepare a 10 mM Sodium Acetate buffer and adjust the pH to exactly 4.5 using glacial acetic acid. Chill the buffer to 4°C.

  • Dissolution: Weigh the anhydrous DMAEA under a dry inert atmosphere (Nitrogen or Argon) to prevent ambient moisture absorption. Dissolve the DMAEA in the chilled acetate buffer to achieve your target concentration (e.g., 10 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Aliquot & Storage: Dispense into amber glass vials (to prevent photo-oxidation of the amine) and immediately store at -20°C.

  • Self-Validating Check: Run a baseline 1 H-NMR spectrum in D2​O (adjusted to pH 4.5) immediately after preparation. The ratio of the oxymethylene protons (intact ester, ~4.3 ppm) to the free dimethylaminoethanol protons (hydrolyzed, ~3.8 ppm) must be >99:1[4].

Workflow W1 1. Weigh DMAEA (Anhydrous) W2 2. Dissolve in Buffer (Acetate, pH 4.5) W1->W2 W3 3. Sterile Filtration (0.22 µm PTFE) W2->W3 W4 4. Aliquot (Amber Vials) W3->W4 W5 5. Lyophilize or Store at -20°C W4->W5

Step-by-step experimental workflow for preparing stable DMAEA stock solutions.

Protocol B: Lyophilization Workflow for Long-Term Formulation Storage

If DMAEA must be incorporated into a complex formulation (like an LNP) that requires long-term storage, water must be removed entirely.

  • Formulation: Formulate your LNPs or polymer mixtures in a pH 5.0 buffer containing a cryoprotectant (e.g., 10% w/v Sucrose or Trehalose).

  • Freezing: Flash-freeze the aliquots in liquid nitrogen to rapidly halt any kinetic molecular motion and bypass the glass transition temperature ( Tg​ ) quickly.

  • Primary Drying: Lyophilize at -40°C under a high vacuum (< 100 mTorr) for 24-48 hours.

  • Self-Validating Check: Reconstitute a lyophilized test vial in D2​O after 24 hours. Analyze via 1 H-NMR. The structural integrity is confirmed if the oxymethylene peak at ~4.3 ppm remains intact with no emergence of the free DMAE peak at ~3.8 ppm[4].

Quantitative Stability Data

The following table summarizes the hydrolytic behavior of DMAEA and structurally analogous 2-(dimethylamino)ethyl esters across various environmental conditions. Use this data to benchmark your expected formulation shelf-life[4],[3].

Environmental ConditionTemperatureApproximate Half-LifePrimary Degradation Mechanism
pH 10.0 (Unbuffered)25°C< 24 hoursBase-catalyzed + Anchimeric assistance
pH 7.4 (PBS)25°C~2 to 3 daysAnchimeric assistance (Intramolecular)
pH 5.0 (Acetate)25°C> 30 days (< 5% degraded)None (Amine protonated, catalysis blocked)
pH 4.5 (Acetate)-20°C> 12 monthsKinetic freezing + Amine protonated

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017571, Bis(2-(dimethylamino)ethyl) adipate." PubChem. Available at:[Link]

  • Bruice, Thomas C., and Stephen J. Benkovic. "A Comparison of the Bimolecular and Intramolecular Nucleophilic Catalysis of the Hydrolysis of Substituted Phenyl Acylates by the Dimethylamino Group." Journal of the American Chemical Society. Available at:[Link]

  • You, Ye-Zi, et al. "Determination of neutralization capacity and stability of a basic methacrylate monomer using NMR." PubMed Central (PMC). Available at:[Link]

  • Prevette, Lisa E., et al. "Charge-Shifting Polycations Based on N,N-(dimethylamino)ethyl Acrylate for Improving Cytocompatibility During DNA Delivery." ACS Omega. Available at:[Link]

Sources

Optimization

Troubleshooting oxidation and impurities in bis(2-(dimethylamino)ethyl) adipate formulations

Welcome to the Technical Support Center for bis(2-(dimethylamino)ethyl) adipate formulations. This molecule, characterized by a central adipic acid core and two terminal tertiary amine groups[1], presents unique stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bis(2-(dimethylamino)ethyl) adipate formulations. This molecule, characterized by a central adipic acid core and two terminal tertiary amine groups[1], presents unique stability challenges during drug development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the two most critical degradation pathways: tertiary amine oxidation and ester hydrolysis .

Section 1: Troubleshooting Amine Oxidation (N-Oxide Formation)

Q: Why is my formulation showing an unexpected mass increase of +16 Da or +32 Da during stability testing? A: This is the classic analytical signature of N-oxide formation. Bis(2-(dimethylamino)ethyl) adipate contains two tertiary amine groups. Tertiary amines are highly susceptible to electrophilic oxidation[2]. In formulated products, trace hydroperoxides—often present as reactive impurities in polymeric excipients like PEGs or polysorbates—act as the primary oxidants[3]. These peroxides transfer an oxygen atom to the lone pair of the nitrogen, yielding a mono-N-oxide (+16 Da) or a bis-N-oxide (+32 Da) impurity.

Q: How can I prevent the oxidation of the tertiary amines in my formulation? A: Oxidation must be mitigated by addressing the root cause: reactive oxygen species and transition metal catalysts. You must utilize low-peroxide grades of excipients and consider treating them to remove residual oxidants[3]. Additionally, sparging the formulation with an inert gas (like argon) displaces dissolved molecular oxygen, which can otherwise slowly oxidize the amines over time.

G A Bis(2-(dimethylamino)ethyl) adipate (Tertiary Amine) C Mono-N-oxide (+16 Da) A->C Oxidation B Trace Peroxides (from excipients) B->C Oxygen Transfer D Bis-N-oxide (+32 Da) C->D Further Oxidation

Oxidation pathway of bis(2-(dimethylamino)ethyl) adipate driven by trace peroxides.

Protocol 1: Excipient Peroxide Screening and Mitigation Workflow

Causality: Removing hydroperoxides from the excipient matrix eliminates the electrophile required for N-oxide formation, halting the degradation pathway before the active molecule is introduced.

  • Baseline Quantification: Measure peroxide levels in the raw aqueous excipient solution using a Ferrous Oxidation-Xylenol orange (FOX) assay.

    • Self-Validation: The absorbance at 560 nm must interpolate accurately against a freshly prepared H₂O₂ standard curve.

  • Mitigation: If peroxide levels exceed 1.0 ppm, treat the excipient solution with activated carbon. Activated carbon is preferred over chemical reducing agents as it removes reactive oxygen species without introducing metal impurities[2].

  • Verification: Re-test the treated excipient via the FOX assay.

    • Self-Validation: Proceed to compounding only if the peroxide concentration is confirmed to be < 0.1 ppm.

  • Formulation & Blanketing: Dissolve the bis(2-(dimethylamino)ethyl) adipate into the treated buffer. Sparge the solution with Argon for 15 minutes to displace dissolved oxygen, then seal the vial with an Argon headspace.

  • Stability Confirmation: Analyze the final formulation via LC-MS after 14 days at 40°C.

    • Self-Validation: The complete absence of +16 m/z and +32 m/z peaks confirms the successful arrest of the oxidation pathway.

Section 2: Mitigating Ester Hydrolysis & Degradation

Q: I am observing an increase in adipic acid and 2-(dimethylamino)ethanol over time. What is driving this? A: This indicates ester hydrolysis. Bis(2-(dimethylamino)ethyl) adipate contains two ester linkages[1]. Esters undergo nucleophilic acyl substitution in aqueous environments, a process that is catalyzed by both aqueous base (saponification) and aqueous acid[4]. Extreme pH values or high moisture content will drive the equilibrium towards the formation of the parent dicarboxylic acid (adipic acid) and the alcohol (2-(dimethylamino)ethanol).

Q: How do I optimize the pH to minimize ester hydrolysis while maintaining the solubility of the tertiary amine? A: Tertiary amines typically have a pKa around 8.5. To maintain solubility, the formulation must be slightly acidic to protonate the amines. Fortunately, ester bonds are generally most stable in the mildly acidic range (pH 4.0 to 6.0). A citrate or acetate buffer at exactly pH 5.0 provides the optimal thermodynamic balance between amine protonation and ester stability.

G Start Aqueous Formulation of Adipate Ester pH_Check Is pH < 4.0 or > 7.0? Start->pH_Check Hydrolysis Accelerated Ester Hydrolysis (Acid/Base Catalyzed) pH_Check->Hydrolysis Yes Stable Maximal Ester Stability (pH 4.0 - 6.0) pH_Check->Stable No Products Adipic Acid + 2-(dimethylamino)ethanol Hydrolysis->Products Nucleophilic Acyl Substitution

Decision tree for troubleshooting ester hydrolysis based on formulation pH.

Protocol 2: pH Optimization and Lyophilization for Ester Stability

Causality: Lyophilization removes the aqueous medium entirely, eliminating the water molecules required to act as nucleophiles in the acyl substitution reaction, thereby permanently arresting hydrolysis.

  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to exactly 5.0 using 0.1 M NaOH or HCl.

    • Causality: A pH of 5.0 minimizes both the specific acid and specific base catalysis rates of the ester[4].

  • Compounding: Dissolve bis(2-(dimethylamino)ethyl) adipate and 10% w/v sucrose (acting as a cryoprotectant) into the buffer.

  • Lyophilization: Freeze the formulation at -40°C. Conduct primary drying at -20°C (50 mTorr) for 24 hours, followed by secondary drying at 20°C for 6 hours.

  • Reconstitution & Verification: Reconstitute a control vial with sterile water.

    • Self-Validation: Immediately measure the pH; it must remain at 5.0 ± 0.1. Analyze the solution via HPLC-UV at 210 nm. The area percent of the adipic acid degradant must be < 0.5%, proving the hydrolytic pathway was successfully blocked during storage.

Section 3: Quantitative Impurity Profiling

To effectively troubleshoot your formulation, you must accurately identify the degradation products. Use the following standardized table to map observed mass shifts and analytical signals to their respective degradation pathways.

Impurity / DegradantMolecular Mass ShiftPrimary CauseRecommended Detection Method
Mono-N-oxide +16 DaElectrophilic oxidation by trace peroxidesLC-MS (ESI+)
Bis-N-oxide +32 DaSevere/prolonged oxidationLC-MS (ESI+)
Adipic Acid -142 Da (Cleavage)Ester hydrolysis (Acid/Base catalyzed)HPLC-UV (210 nm)
2-(dimethylamino)ethanol N/A (Cleavage product)Ester hydrolysis (Acid/Base catalyzed)GC-MS or LC-ELSD
Mono-ester intermediate -71 Da (Partial cleavage)Incomplete ester hydrolysisLC-MS (ESI+)

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL
  • Bis(2-(dimethylamino)ethyl)
  • Source: PMC (PubMed Central)
  • 21.

Sources

Troubleshooting

Improving shelf-life and optimal storage conditions for bis(2-(dimethylamino)ethyl) adipate

Welcome to the technical support center for bis(2-(dimethylamino)ethyl) adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on improving the she...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bis(2-(dimethylamino)ethyl) adipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on improving the shelf-life and understanding the optimal storage conditions for this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

Bis(2-(dimethylamino)ethyl) adipate is a diester containing tertiary amine functionalities. This unique structure presents specific stability challenges that are critical to understand for ensuring the integrity of the compound in research and pharmaceutical development. The primary degradation pathways are hydrolysis of the ester linkages and oxidation of the tertiary amine groups. This guide provides a comprehensive overview of these degradation mechanisms, recommendations for optimal storage, and detailed protocols for assessing the stability of the compound.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for bis(2-(dimethylamino)ethyl) adipate?

The two main degradation pathways for bis(2-(dimethylamino)ethyl) adipate are hydrolysis and oxidation .

  • Hydrolysis: The ester bonds are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1] The tertiary amine groups within the molecule can also self-catalyze this reaction.[2][3] This degradation results in the formation of adipic acid and 2-(dimethylamino)ethanol.

  • Oxidation: The tertiary amine functional groups are prone to oxidation, which leads to the formation of a tertiary amine N-oxide.[4][5] This reaction can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like peroxides.[6][7]

What are the optimal storage conditions to maximize the shelf-life of bis(2-(dimethylamino)ethyl) adipate?

To minimize degradation and ensure the long-term stability of bis(2-(dimethylamino)ethyl) adipate, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at or below 4°C. For long-term storage, -20°C is preferable.[8][9]Reduces the rate of both hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]Prevents oxidation of the tertiary amine groups by excluding atmospheric oxygen.[7]
Moisture Store in a dry environment, in a tightly sealed container, preferably in a desiccator with a drying agent.[5][8]Minimizes the risk of hydrolysis of the ester bonds.
Light Store in a light-protected container (e.g., amber vial).Protects against potential photolytic degradation, as recommended by ICH guidelines for stability testing.[10]
Container Use high-density polyethylene (HDPE) or glass containers.[8]These materials are generally inert and will not react with the compound.
How does pH affect the stability of bis(2-(dimethylamino)ethyl) adipate in solution?

The stability of bis(2-(dimethylamino)ethyl) adipate in aqueous solutions is highly pH-dependent.

  • Acidic Conditions (low pH): Acid-catalyzed hydrolysis of the ester linkages can occur.[1][11]

  • Basic Conditions (high pH): Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for esters.[1][12] The deprotonated (free base) form of the tertiary amine is more susceptible to oxidation.[6]

  • Neutral Conditions (near pH 7): While hydrolysis is slower than at acidic or basic extremes, the tertiary amine can act as a general base to catalyze intramolecular hydrolysis.[3]

For optimal stability in solution, it is crucial to control the pH and consider the specific experimental conditions.

I see an unexpected peak in my chromatogram after storing my compound. What could it be?

An unexpected peak in your analytical chromatogram likely indicates the presence of a degradation product. The most probable degradation products are:

  • Adipic acid and 2-(dimethylamino)ethanol: Resulting from hydrolysis of the ester bonds.

  • Bis(2-(dimethylamino)ethyl) adipate N-oxide: Resulting from the oxidation of one or both of the tertiary amine groups.

To identify the unknown peak, you can use techniques like LC-MS/MS to determine its mass-to-charge ratio and fragmentation pattern.[2][13] Comparing the retention time with commercially available standards of the potential degradation products can also confirm their identity.

Degradation Pathways

Understanding the chemical reactions that lead to the degradation of bis(2-(dimethylamino)ethyl) adipate is crucial for developing effective stabilization strategies.

Hydrolytic Degradation

The hydrolysis of the diester can proceed in a stepwise manner, first forming the monoester and then the fully hydrolyzed adipic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

G Bis(2-(dimethylamino)ethyl) adipate Bis(2-(dimethylamino)ethyl) adipate Monoester Intermediate Monoester Intermediate Bis(2-(dimethylamino)ethyl) adipate->Monoester Intermediate + H2O 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol Bis(2-(dimethylamino)ethyl) adipate->2-(dimethylamino)ethanol + H2O Adipic Acid Adipic Acid Monoester Intermediate->Adipic Acid + H2O Monoester Intermediate->2-(dimethylamino)ethanol + H2O G Bis(2-(dimethylamino)ethyl) adipate Bis(2-(dimethylamino)ethyl) adipate Mono-N-oxide Mono-N-oxide Bis(2-(dimethylamino)ethyl) adipate->Mono-N-oxide + [O] Di-N-oxide Di-N-oxide Mono-N-oxide->Di-N-oxide + [O]

Caption: Oxidative degradation pathway of bis(2-(dimethylamino)ethyl) adipate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency or unexpected experimental results Degradation of the compound due to improper storage.Verify storage conditions (temperature, atmosphere, moisture, light). Perform a stability analysis using a validated analytical method to determine the purity of the compound.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products (hydrolysis or oxidation).Characterize the new peaks using mass spectrometry (MS) to identify them as adipic acid, 2-(dimethylamino)ethanol, or the N-oxide derivative. [2][13]
Inconsistent results between different batches Variation in the initial purity or stability of different batches.Request a certificate of analysis for each batch. Perform incoming quality control testing to confirm purity and identity.
Precipitation in aqueous solutions Poor solubility of the compound or its degradation products at a specific pH.Adjust the pH of the solution to improve solubility. Consider using a co-solvent if compatible with your experimental design.

Experimental Protocol: Stability Assessment

This protocol outlines a forced degradation study to identify the potential degradation products of bis(2-(dimethylamino)ethyl) adipate and to develop a stability-indicating analytical method.

Objective

To assess the stability of bis(2-(dimethylamino)ethyl) adipate under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials
  • Bis(2-(dimethylamino)ethyl) adipate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol [12]* Formic acid or phosphoric acid (for mobile phase adjustment) [14][15]* Reference standards: adipic acid, 2-(dimethylamino)ethanol

Methodology
1. Sample Preparation

Prepare stock solutions of bis(2-(dimethylamino)ethyl) adipate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Forced Degradation Studies

[4][6][16]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines. [10] For each condition, also prepare a blank solution without the active compound. After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

3. Analytical Method: Proposed HPLC-UV/MS Method

A reversed-phase HPLC method with UV and mass spectrometric detection is recommended for the simultaneous analysis of bis(2-(dimethylamino)ethyl) adipate and its potential degradation products.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm [3][12]
Mobile Phase A 0.1% Formic Acid in Water [14]
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all compounds.
Flow Rate 1.0 mL/min [3]
Injection Volume 10 µL
Column Temperature 30°C [3]
UV Detection 210 nm (for the ester and adipic acid) [3][15]
MS Detection Electrospray Ionization (ESI) in positive mode to detect the parent compound, 2-(dimethylamino)ethanol, and the N-oxide. [11][17]
4. Data Analysis
  • Analyze the stressed samples and compare the chromatograms to the unstressed control sample.

  • Identify the degradation products by their retention times and mass spectra.

  • Calculate the percentage of degradation for each stress condition.

  • Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Hydrolysis Acid Hydrolysis Stock Solution (1 mg/mL)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution (1 mg/mL)->Base Hydrolysis Oxidation Oxidation Stock Solution (1 mg/mL)->Oxidation Thermal Stress Thermal Stress Stock Solution (1 mg/mL)->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution (1 mg/mL)->Photolytic Stress HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidation->HPLC-UV/MS Analysis Thermal Stress->HPLC-UV/MS Analysis Photolytic Stress->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation Method Validation Method Validation Data Interpretation->Method Validation

Caption: Workflow for the stability assessment of bis(2-(dimethylamino)ethyl) adipate.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Kalgutkar, A. S., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry, 21(3), 439-452.
  • Maheswaran, R. (2012).
  • High-performance liquid chromatography (HPLC) methods for Ditetradecyl adipate. (2025).
  • Application Note: Quantification of Diphenyl Adipate Using High-Performance Liquid Chromatography (HPLC). (2025).
  • Kulanthaivel, P., et al. (2004). Selective reduction of N-oxides to amines: Application to drug metabolism. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 237-246.
  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (n.d.).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Retrieved from a commercial chemical supplier's blog.
  • Kovačič, B., & Vrečer, F. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 273.
  • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.
  • Kozik, V. V., et al. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 12(1), 11-20.
  • Tsitlanadze, G., et al. (2004). Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. Journal of Biomaterials Science, Polymer Edition, 15(1), 1-24.
  • The hydrolytic behavior of N , N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars. (2017). Polymer Chemistry, 8(13), 2090-2099.
  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 50(17), 1935-1938.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommend
  • Rohman, A., et al. (2019). Validation and application of reversed-phase high-performance liquid chromatography for quantitative analysis of acid orange 7 and Sudan II in blusher products. Indonesian Journal of Pharmacy, 30(3), 193-202.
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.).
  • Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.).
  • Amine oxide. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification of 2-Amino-3-methoxybenzoic Acid. (2025).
  • GUIDELINE FOR STABILITY DATA. (n.d.).
  • Hydrolysis of esters. (n.d.).
  • GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. (2019). Foods, 8(12), 666.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (2026). Molecules, 31(3), 897.
  • Adipid Acid determining purity method HPLC HELP. (2018, November 26).
  • Kim, H., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.).

Sources

Optimization

Purification protocols for removing unreacted 2-(dimethylamino)ethanol from adipate esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face challenges isolating basic tertiary amine-containing esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face challenges isolating basic tertiary amine-containing esters.

When synthesizing bis(2-(dimethylamino)ethyl) adipate [1], the reaction typically utilizes an excess of 2-(dimethylamino)ethanol (DMAE) to drive the esterification to completion. The core challenge in purifying the final product lies in the shared functional groups: both the unreacted starting material and the target ester contain basic tertiary amines.

This guide provides field-proven, self-validating protocols to successfully remove unreacted DMAE without compromising your ester yield.

Physicochemical Comparison

To design a self-validating purification system, we must first exploit the physical differences between the target ester and the unreacted amino alcohol. Do not rely on acid-base chemistry here; instead, leverage differences in volatility and hydrophobicity.

Table 1: Key Properties for Separation Strategy

Property2-(Dimethylamino)ethanol (DMAE)Bis(2-(dimethylamino)ethyl) adipateSeparation Rationale
Molecular Weight 89.14 g/mol 288.38 g/mol [1]Large mass difference allows for easy size-exclusion or distillation.
Boiling Point 134–136 °C (at 1 atm)> 300 °C (predicted)DMAE is highly volatile under vacuum; the diester is not.
Water Solubility Highly miscibleModerately soluble / LipophilicDMAE partitions into water; the ester prefers organic solvents.
Functional Groups Primary alcohol, tertiary amineDiester, two tertiary aminesBoth protonate in acid, making standard acid-base extraction ineffective.
Purification Workflow Decision Matrix

Use the following logic tree to determine the optimal purification route based on the scale of your synthesis.

G Start Crude Reaction Mixture (Adipate Ester + DMAE) Decision1 Scale of Synthesis? Start->Decision1 LargeScale Large Scale (>5g) Decision1->LargeScale Yes SmallScale Small Scale (<5g) Decision1->SmallScale No Distillation Vacuum Distillation (10-20 mmHg, 40-60°C) LargeScale->Distillation AqueousWash Aqueous Brine Wash (Organic Phase Extraction) SmallScale->AqueousWash Chromatography Silica Gel Chromatography (w/ 1-5% Et3N) SmallScale->Chromatography PureEster Pure Bis(2-(dimethylamino)ethyl) Adipate Distillation->PureEster AqueousWash->PureEster Chromatography->PureEster

Fig 1. Decision matrix for the purification of adipate esters from unreacted DMAE based on scale.

Troubleshooting & FAQs

Q: Can I use a standard acid-base extraction to remove DMAE? A: I strongly advise against standard acid-base extractions for this specific system. While treating the mixture with an aqueous acid (like HCl) will successfully protonate the unreacted DMAE, it will also protonate the two tertiary amines on your adipate ester product. Both compounds will become highly water-soluble salts, defeating the purpose of the extraction. Furthermore, exposing the ester to strong aqueous acids or bases risks hydrolyzing the ester bonds. Causality & Solution: Rely on neutral brine washing. DMAE is highly miscible with water, whereas the diester is sufficiently lipophilic to remain in an organic solvent.

Q: What is the most self-validating and scalable method for this purification? A: Vacuum distillation is the gold standard. DMAE has a relatively low boiling point of 134–136 °C at atmospheric pressure. Under a moderate vacuum (e.g., 10–20 mmHg), DMAE will distill off at approximately 40–50 °C. Your product, bis(2-(dimethylamino)ethyl) adipate, is a much larger molecule (MW 288.38 g/mol )[1] and will remain safely in the distillation flask. This method is a self-validating system: the mass of the recovered distillate directly correlates to the unreacted DMAE, and it avoids water completely, eliminating hydrolysis risks.

Q: Why does my adipate ester streak on the silica column, and how do I fix it? A: Silica gel is inherently acidic due to surface silanol groups. Since both DMAE and your adipate ester contain basic tertiary amines, they will protonate upon contact with silica, leading to strong electrostatic interactions and severe streaking. Causality & Solution: Passivate the silica column by pre-equilibrating it with a mobile phase containing 1–5% triethylamine (Et 3​ N). This neutralizes the acidic sites, ensuring your tertiary amine ester elutes as a tight, symmetrical band.

Step-by-Step Experimental Protocols
Protocol A: Vacuum Distillation (Preferred for >5g Scale)

Mechanism: Exploits the massive boiling point differential between the monomeric amino alcohol and the dimeric ester.

  • Transfer the crude reaction oil to a round-bottom flask equipped with a magnetic stir bar.

  • Attach a short-path distillation apparatus. Submerge the receiving flask in an ice-water bath to trap the volatile DMAE.

  • Apply a high vacuum (10–20 mmHg) to the system.

  • Slowly heat the distillation flask using an oil bath to 50–60 °C.

  • Monitor the distillation; DMAE will vaporize and condense in the receiving flask.

  • Once condensation ceases and the internal pressure stabilizes, cool the system and break the vacuum with inert gas (N 2​ or Argon). The residue in the boiling flask is the purified bis(2-(dimethylamino)ethyl) adipate.

Protocol B: Aqueous Brine Washing (Preferred for <5g Scale)

Mechanism: Utilizes the "salting out" effect. Saturated NaCl increases the ionic strength of the aqueous phase, minimizing the solubility of the partially polar adipate ester and driving it into the organic phase, while the highly polar DMAE remains in the aqueous phase.

  • Dilute the crude mixture in an organic solvent with low water miscibility, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous NaCl (brine).

  • Vigorously shake and vent. Allow the layers to separate.

  • Drain the organic layer and repeat the brine wash 3 to 4 times to ensure complete removal of the water-miscible DMAE.

  • Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure to yield the pure ester.

Protocol C: Amine-Modified Silica Gel Chromatography

Mechanism: Neutralizes acidic silanol sites on the stationary phase to prevent irreversible binding of tertiary amines.

  • Prepare a solvent system of Dichloromethane : Methanol : Triethylamine (DCM:MeOH:Et 3​ N) in a 90:9:1 ratio.

  • Slurry-pack a silica gel column using the prepared solvent system to pre-neutralize the column.

  • Dissolve the crude mixture in a minimum volume of the eluent and load it onto the column.

  • Elute the column, collecting fractions.

  • Analyze fractions via Thin Layer Chromatography (TLC). Since the ester lacks strong UV chromophores, visualize the spots using an iodine chamber or potassium permanganate (KMnO 4​ ) stain.

  • Pool the product-containing fractions and evaporate the solvent under reduced pressure.

References
  • PubChem. "Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 | CID 3017571". National Center for Biotechnology Information. URL: [Link]

  • Ataman Chemicals. "2-DIMETHYLAMINOETHANOL". URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Phase Separation in Bis(2-(dimethylamino)ethyl) Adipate Polymer Blends

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing phase separation issues encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing phase separation issues encountered when formulating polymer blends with bis(2-(dimethylamino)ethyl) adipate. Our goal is to move beyond simple procedural lists and provide a foundational understanding of the physicochemical principles governing your system's behavior.

Section 1: Foundational Knowledge - Understanding the System

A thorough understanding of the components and the thermodynamic principles of polymer blending is the first step toward resolving phase separation.

FAQ 1: What is bis(2-(dimethylamino)ethyl) adipate and its relevance in polymer blends?

Bis(2-(dimethylamino)ethyl) adipate is a diester of adipic acid containing two tertiary amine functional groups.[1][2] Its molecular structure imparts several key characteristics relevant to polymer blending:

  • Polarity: The presence of ester and tertiary amine groups makes it a relatively polar molecule. This polarity is a primary determinant of its miscibility with other polymers.

  • Hydrogen Bond Acceptor: The oxygen atoms in the ester carbonyl groups and the nitrogen atoms of the tertiary amines can act as hydrogen bond acceptors. This allows for specific interactions with polymers that can act as hydrogen bond donors, potentially enhancing miscibility.[3][4]

  • Flexibility: The aliphatic adipate backbone provides significant conformational flexibility.

In the context of drug development, polymers with similar structures are often used as plasticizers or to form matrices for controlled drug release.[5][6][7][8] Its amine groups also offer pH-responsive properties, a desirable trait in targeted drug delivery systems.

FAQ 2: What is phase separation and why does it occur in polymer blends?

Phase separation is the phenomenon where a mixture of two or more polymers separates into distinct phases, often on a macroscopic or microscopic level.[9] This process is governed by the thermodynamics of mixing, specifically the Gibbs free energy of mixing (ΔG_m):

ΔG_m = ΔH_m - TΔS_m

For two polymers to be miscible, ΔG_m must be negative.[10]

  • Enthalpy of Mixing (ΔH_m): This term reflects the interaction energy between the polymer chains. In many polymer blends, the interactions between dissimilar chains are less favorable than the interactions between similar chains, leading to a positive ΔH_m, which disfavors mixing.[10]

  • Entropy of Mixing (ΔS_m): This term relates to the increase in randomness upon mixing. For small molecules, this term is large and often drives mixing. However, for long polymer chains, the increase in conformational entropy is very small.[10]

Consequently, for most polymer pairs, the small TΔS_m term is not sufficient to overcome a positive ΔH_m, leading to immiscibility.[10][11] Miscibility is often only achieved when specific favorable interactions, such as hydrogen bonds, exist between the polymer chains, resulting in a negative ΔH_m.[3][12]

FAQ 3: What specific factors contribute to phase separation in blends containing bis(2-(dimethylamino)ethyl) adipate?

Several factors can lead to phase separation when working with bis(2-(dimethylamino)ethyl) adipate blends:

  • Polarity Mismatch: Blending this polar molecule with a non-polar polymer (like polypropylene) will likely result in a large positive enthalpy of mixing (ΔH_m) and subsequent phase separation.[13]

  • Lack of Specific Interactions: If the partner polymer lacks functional groups that can form hydrogen bonds or other strong interactions with the ester or amine groups of bis(2-(dimethylamino)ethyl) adipate, miscibility is unlikely.[3][14]

  • Competitive Hydrogen Bonding: If the partner polymer is capable of strong self-association through hydrogen bonding (e.g., poly(vinyl alcohol)), these self-interactions might be stronger than the interactions with bis(2-(dimethylamino)ethyl) adipate, leading to phase separation.[12]

  • Processing Conditions: The method of blend preparation, including solvent choice, evaporation rate, and thermal history, can significantly influence the final morphology.[15][16][17]

Section 2: Troubleshooting Guide - Diagnosing and Characterizing Phase Separation

If you observe cloudiness, opacity, or poor mechanical properties in your blend, it is crucial to confirm and characterize the phase separation.

Q1: My blend appears visually inhomogeneous. How can I definitively confirm and characterize the phase separation?

A multi-step approach is recommended to move from macroscopic observation to microscopic and nanoscopic characterization.

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}

Diagnostic workflow for phase separation.

Experimental Protocols:

  • Step 1: Optical Microscopy: A simple and quick method to observe phase domains larger than the diffraction limit of light (~0.5-1 µm).

    • Protocol: Prepare a thin film of the polymer blend on a glass slide, either by solvent casting or melt pressing. Observe the film under transmitted light. Phase-separated domains will scatter light, appearing as distinct features.

  • Step 2: Advanced Microscopy: For higher resolution and more detailed morphological information.[18][19][20]

    • Scanning Electron Microscopy (SEM): Provides topographical information of a cryo-fractured surface. One phase may be selectively etched to enhance contrast.[21]

    • Transmission Electron Microscopy (TEM): Requires ultra-thin sections and often selective staining of one phase to generate contrast. Provides high-resolution images of the internal morphology.

    • Atomic Force Microscopy (AFM): Tapping-mode AFM can map out differences in surface hardness or adhesion between the different polymer phases, providing a high-resolution surface map of the morphology.[22]

  • Step 3: Thermal Analysis (Differential Scanning Calorimetry - DSC): A powerful technique to assess miscibility by analyzing the glass transition temperatures (Tg) of the blend.[23]

    • Protocol:

      • Accurately weigh 5-10 mg of the blend into a DSC pan.

      • Heat the sample to a temperature above the melting point (for semi-crystalline polymers) or well above the Tg (for amorphous polymers) to erase thermal history.

      • Cool the sample at a controlled rate (e.g., 10 °C/min).

      • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

    • Interpretation: See the table below.

Q2: How do I interpret the results from my DSC analysis?

The glass transition behavior is a key indicator of miscibility at the molecular level.

DSC ResultInterpretationImplication
Single, sharp Tg Miscible Blend The polymers are mixed on a molecular level. The single Tg will be between the Tgs of the individual components.[23]
Two distinct Tgs Immiscible Blend The two Tgs correspond to the Tgs of the pure components, indicating macroscopic phase separation.[23]
Two Tgs shifted inwards Partially Miscible Blend Each phase is a solution of the two polymers, but they are not fully miscible. The shift in Tg indicates some degree of mixing.[23]
Single, broad Tg Potentially Miscible with Microheterogeneity Could indicate a miscible system with concentration fluctuations or a phase-separated system with very small domains. Further analysis with microscopy is needed.

Section 3: Resolution Strategies - A Practical Toolkit

Once phase separation is confirmed, several strategies can be employed to improve the miscibility of your blend.

Q1: How can I improve blend miscibility through formulation changes?
  • Strategy 1: Solvent Selection for Co-Casting

    • Causality: When preparing blends by solvent casting, the choice of solvent is critical. A solvent that is equally good for both polymers will keep them mixed in solution. However, as the solvent evaporates, the polymer-polymer interactions become dominant. If these are unfavorable, phase separation will occur.[24] Using a solvent system that favors polymer-polymer interactions over polymer-solvent interactions can sometimes promote a more homogeneous final film.

    • Protocol (Solvent Screening):

      • Identify the Hansen Solubility Parameters (HSP) for each polymer in your blend.

      • Select a range of solvents with HSP values that are close to both polymers.

      • Prepare dilute solutions of the blend in each candidate solvent.

      • Cast thin films and observe the clarity and morphology as the solvent evaporates at a controlled rate. A slower evaporation rate can sometimes allow for more chain rearrangement and lead to a more thermodynamically stable (and potentially phase-separated) state.[17]

  • Strategy 2: Introducing a Compatibilizer

    • Causality: A compatibilizer is an additive that localizes at the interface between two immiscible polymer phases.[13] It acts like a surfactant, reducing the interfacial tension and improving adhesion between the phases.[25][26] This does not make the blend miscible in a thermodynamic sense, but it creates a stable and finely dispersed morphology with improved properties.[13]

    • Selection: The ideal compatibilizer has segments that are miscible with each phase of the blend. For a blend of Polymer A and Polymer B, an A-b-B block copolymer is a classic choice.[27] For your system, a polymer containing adipate segments and a segment compatible with the partner polymer could be effective.

    • Mechanism:

digraph "Compatibilizer_Mechanism" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Action of a compatibilizer at the polymer-polymer interface.
Q2: Can processing conditions be modified to resolve phase separation?

Yes, the kinetic and thermal history of the blend can significantly impact its final morphology.[15][16]

Processing TechniqueMechanismBest For...Considerations
Quench Cooling Rapidly cooling a blend from a high-temperature, single-phase (miscible) state to below its Tg. This "freezes" the molecules in a mixed state before they have time to phase separate.Blends exhibiting Lower Critical Solution Temperature (LCST) behavior, where they are miscible at lower temperatures and phase separate upon heating.The miscible state is kinetically trapped and not thermodynamically stable. The blend may phase separate over time or upon annealing.
Thermal Annealing Holding the blend at a specific temperature for an extended period. This can either promote miscibility (if held in a single-phase region of the phase diagram) or lead to coarsening of phase-separated domains.Blends exhibiting Upper Critical Solution Temperature (UCST) behavior, where they are immiscible at lower temperatures and become miscible upon heating.[28]Can also be used to intentionally grow and stabilize a specific phase-separated morphology. Annealing temperature and time are critical parameters.
High-Shear Mixing Applying intense mechanical forces during melt processing (e.g., in a twin-screw extruder). The shear can break up large domains, leading to a finer, more stable dispersion.Creating finely dispersed, kinetically-trapped morphologies in immiscible systems. Often used in conjunction with compatibilizers.The morphology may coarsen if the blend is subsequently held in a quiescent molten state.[21]

Section 4: References

  • Excipients in Polymeric Drug Delivery and Formulations. Pharmaceutical Technology.

  • Chen, N. X., & Zhang, J. H. (n.d.). THE ROLE OF HYDROGEN-BONDING INTERACTION IN POLY(VINYL ALCOHOL)/POLY(ACRYLIC ACID) BLENDING SOLUTIONS AND THEIR FILMS.

  • Effects of Hydrogen Bond Interaction on the Miscibility of Poly (D, L-lactide) Composites Materials. SciTePress.

  • Compatibilization of Immiscible Polymer Blends Using Polymer-Grafted Nanoparticles. (2022). Department of Energy, Office of Science.

  • Thermodynamics of Polymer Blends. (n.d.).

  • Properties of Miscible Polymer Blends. DTIC.

  • Hydrogen Bonding in Polymer Blends. Scribd.

  • Polymer characterization. Wikipedia.

  • Painter, P. C., & Coleman, M. M. (2005). The Miscibility of Hydrogen-Bonded Polymer Blends: Two Self-Associating Polymers. Macromolecules.

  • Intra- and Intermolecular Hydrogen Bonding in Miscible Blends of CO2/Epoxy Cyclohexene Copolymer with Poly(Vinyl Phenol). (2022). PMC.

  • Characterizing the miscibility of polymer blend systems by Dynamic Mechanical Thermal Analysis. Thermo Fisher Scientific.

  • Hashimoto, T., & Jinnai, H. (n.d.). Morphological Characterization of Bicontinuous Phase-Separated Polymer Blends and One-Phase Microemulsions. Macromolecules.

  • Full article: Molecular simulation of polymer blend miscibility: a predictive thermodynamic framework anchored in Flory-Huggins interaction metrics. Taylor & Francis.

  • Compatibilizers in Polymer Blends: Bridging Immiscible Plastics Like PP/PA. (2025).

  • 11.3 Relationship between processing conditions and polymer properties. (2025). Fiveable.

  • Polymers used in the Designing of Controlled Drug Delivery System. (2017). Research Journal of Pharmacy and Technology.

  • Compatibilization of Immiscible Polymer Blends Using Graphene Oxide Sheets. (2011). ACS Nano.

  • Characterization of Polymer Blends Miscibility, Morphology and Interfaces. ResearchGate.

  • Effect of Processing Temperature on Crystallization, Phase Morphology and Mechanical Property of a Linear Low Density Polyethylene/Ethylene-Octene Copolymer Blend. Taylor & Francis.

  • Reactive Compatibilization in Immiscible Polymer Blends. DTIC.

  • Miscibility and Thermodynamics of Polymer Blends. Slideshare.

  • US6339121B1 - Compatibilizer for immiscible polymer blends. Google Patents.

  • Morphology prediction for polymer blend thin films using machine learning. (2025). RSC Publishing.

  • Characterization of Polymer Blends. Wiley-VCH.

  • Bis(2-(dimethylamino)ethyl) adipate. PubChem.

  • (PDF) PHARMACEUTICAL POLYMERS IN DRUG DELIVERY: AN OVERVIEW. (2025).

  • Special Issue : Polymeric Materials for Drug Delivery Application. MDPI.

  • Polymers in pharmaceutical drug delivery system: a review. SciSpace.

  • Factors Influencing Phase Separation in Partially Miscible Polymer Blends. ResearchGate.

  • The Effect of Processing Conditions on the Microstructure of Homopolymer High-Density Polyethylene Blends: A Multivariate Approach. (2024). MDPI.

  • Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. (2024). RSC Publishing.

  • Phase Behavior of Polymer Blends. ResearchGate.

  • Material Separation from Polyester/Cotton Blended Fabrics Using Hydrothermal Treatment.

  • bis[2-(dimethylamino)ethyl] adipate — Chemical Substance Information. NextSDS.

  • Bis[2-(diethylamino)ethyl] adipate — Chemical Substance Information. NextSDS.

  • Experimental Studies on the Phase Separation Behavior of Molten Benzenesulfonate-Modified PET/PA6 Blends. (2023). MDPI.

  • Untangling the mysteries of polymer blend phase separation dynamics. (2022). AIP.ORG.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Characterization of Bis(2-(dimethylamino)ethyl) Adipate

Executive Summary In the rapidly evolving landscape of nucleic acid delivery and polymer chemistry, the structural validation of ionizable lipids and pH-responsive crosslinkers is paramount. Bis(2-(dimethylamino)ethyl) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of nucleic acid delivery and polymer chemistry, the structural validation of ionizable lipids and pH-responsive crosslinkers is paramount. Bis(2-(dimethylamino)ethyl) adipate (BDEAA) —a symmetric, biodegradable ester featuring dual tertiary amine headgroups—has emerged as a highly functional precursor and linker in drug development .

As a Senior Application Scientist, I have designed this guide to objectively compare the 1 H and 13 C NMR spectral profiles of BDEAA against standard non-ionizable alternatives like Diethyl Adipate (DEA) . By understanding the causality behind these chemical shifts, researchers can rigorously validate the synthesis of ionizable lipid nanoparticles (LNPs) and ensure the integrity of their pH-responsive delivery systems.

Molecular Architecture & Causality of NMR Shifts

The efficacy of BDEAA in LNP formulations relies entirely on its dimethylamino groups. The ionization state of these specific lipid headgroups dictates the pH-dependent response required for endosomal escape and successful mRNA delivery [[1]]([Link]).

When comparing BDEAA to DEA, the NMR spectra reveal distinct markers caused by the electronegativity differences between oxygen and nitrogen, as well as the unique spin-spin coupling of the ethylenediamine-like tail.

Quantitative Data Presentation: 1 H and 13 C NMR Comparisons

The following tables summarize the chemical shifts, multiplicities, and the structural causality behind each signal. Data is referenced to CDCl 3​ at 298 K.

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz)

Proton EnvironmentBDEAA Shift (ppm)MultiplicityIntegrationDEA Shift (ppm)Causality / Structural Marker
-N(CH 3​ ) 2​ 2.28Singlet12HN/ACritical Marker: Tertiary amine protons rotate freely. The sharp 12H singlet confirms successful functionalization without amine degradation.
-CH 2​ -N- 2.58Triplet4HN/ANitrogen is less electronegative than oxygen, shielding these protons relative to the -O-CH 2​
  • group.
-O-CH 2​ - 4.18Triplet4H4.12 (Quartet)Deshielded by the adjacent ester oxygen. In BDEAA, it couples to the -CH 2​ -N- (triplet), whereas in DEA it couples to a terminal methyl (quartet).
Outer Adipate 2.34Multiplet4H2.32 (Multiplet)Alpha to the carbonyl group; the shift remains largely unaffected by the distant amine tail.
Inner Adipate 1.66Multiplet4H1.65 (Multiplet)Highly shielded aliphatic core of the adipate backbone.
Terminal Methyl N/AN/AN/A1.25 (Triplet)The absence of this signal in BDEAA confirms the complete removal of the unreacted diethyl adipate precursor.

Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz)

Carbon EnvironmentBDEAA Shift (ppm)DEA Shift (ppm)Diagnostic Significance
Carbonyl (-C=O) 173.4173.2Downfield shift confirms the integrity of the biodegradable ester linkage.
-O-CH 2​ - 62.860.4Shifted downfield relative to DEA due to the inductive effect of the downstream nitrogen atom.
-CH 2​ -N- 58.2N/AConfirms the presence of the ethyl linker backbone.
-N(CH 3​ ) 2​ 45.9N/AValidates the intact ionizable tertiary amine carbons.
Outer Adipate 34.134.0Alpha-carbon to the ester carbonyl.
Inner Adipate 24.524.4Central aliphatic backbone.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in batch-to-batch LNP precursor synthesis, NMR acquisition cannot be treated passively. The following protocol is designed as a self-validating system , where the experimental parameters inherently prevent artifacts (such as signal saturation or peak broadening) from skewing quantitative integration.

Step 1: Sample Preparation
  • Action: Dissolve 20 mg of highly purified BDEAA in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons. Protic solvents (like D 2​ O or CD 3​ OD) can cause rapid proton exchange at the tertiary amine under slightly acidic conditions, leading to severe line broadening of the adjacent -CH 2​ -N- signals. TMS acts as an internal zero-point reference, self-validating the chemical shift accuracy of the critical 2.28 ppm singlet.

Step 2: Quantitative 1 H NMR Acquisition
  • Action: Acquire spectra at 400 MHz (298 K) using a 30° pulse angle and a relaxation delay (D1) of 10 seconds .

  • Causality: A common pitfall in lipid NMR is underestimating longitudinal relaxation times ( T1​ ). By strictly enforcing a D1 of 10 seconds, we ensure the delay exceeds 5×T1​ for the slower-relaxing methyl protons. This guarantees complete return to thermal equilibrium between pulses, making the 12H integration of the dimethylamino group strictly quantitative against the 4H adipate core.

Step 3: 13 C NMR Acquisition with WALTZ-16 Decoupling
  • Action: Acquire at 100 MHz using a 30° pulse angle, D1 of 3 seconds, and 512 scans. Apply WALTZ-16 composite pulse decoupling.

  • Causality: WALTZ-16 decoupling completely removes 1 H- 13 C scalar coupling, collapsing the carbon signals into sharp singlets. This artificially boosts the signal-to-noise ratio (SNR) via the Nuclear Overhauser Effect (NOE), which is absolutely critical for resolving the unprotonated carbonyl carbon at 173.4 ppm that otherwise suffers from inherently low sensitivity.

Application: pH-Responsive Behavior in Drug Delivery

While DEA is a static, non-ionizable plasticizer, BDEAA's dimethylamino groups provide a pKa of approximately 6.0–6.5. Advanced structural characterizations of LNPs demonstrate that the internal organization and therapeutic efficacy of the nanoparticle are highly dependent on the protonation state of these specific ionizable lipids [[2]]([Link]) .

At physiological pH (7.4), BDEAA remains neutral, maintaining LNP stability in circulation. Upon endocytosis, the acidic environment of the endosome triggers rapid protonation of the tertiary amines, leading to electrostatic repulsion, membrane destabilization, and the release of the mRNA cargo.

G A BDEAA-based LNP (Neutral pH 7.4) B Cellular Uptake (Endocytosis) A->B C Endosome Maturation (Acidic pH < 6.0) B->C D Protonation of Dimethylamino Groups C->D E Membrane Destabilization & LNP Disassembly D->E

Figure 1: pH-dependent protonation workflow of BDEAA in endosomal escape.

References

  • Title: Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Lipid shape and packing are key for optimal design of pH-sensitive mRNA lipid nanoparticles Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug Source: bioRxiv URL: [Link]

Sources

Comparative

Comparing bis(2-(dimethylamino)ethyl) adipate vs bis(2-ethylhexyl) adipate properties

Comparative Analysis of Bis(2-(dimethylamino)ethyl) Adipate and Bis(2-Ethylhexyl) Adipate in Polymeric and Drug Delivery Systems Adipate esters are highly versatile excipients used extensively in polymer science and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Bis(2-(dimethylamino)ethyl) Adipate and Bis(2-Ethylhexyl) Adipate in Polymeric and Drug Delivery Systems

Adipate esters are highly versatile excipients used extensively in polymer science and pharmaceutical formulations. As an Application Scientist designing controlled-release matrices, I frequently evaluate these compounds to tailor the mechanical and kinetic profiles of polymeric systems. Two distinct adipate derivatives—bis(2-ethylhexyl) adipate (DEHA) and bis(2-(dimethylamino)ethyl) adipate (BDEA)—offer diverging functional capabilities. While DEHA is a classic, highly hydrophobic plasticizer known for softening matrices[1], BDEA introduces tertiary amine functionalities that enable pH-responsive dynamic behavior[2]. This guide objectively compares their physicochemical properties and mechanistic roles, and provides a self-validating experimental protocol for evaluating their performance in drug delivery systems.

Physicochemical Profiling

The structural differences between DEHA and BDEA dictate their interaction with polymer chains and aqueous environments. DEHA utilizes long, branched aliphatic chains (2-ethylhexyl), conferring extreme hydrophobicity and chemical inertness[1]. Conversely, BDEA features dimethylaminoethyl groups, which act as proton acceptors in acidic environments[2].

PropertyBis(2-ethylhexyl) adipate (DEHA)Bis(2-(dimethylamino)ethyl) adipate (BDEA)
CAS Number 103-23-165169-69-9
Molecular Formula C22H42O4C14H28N2O4
Molecular Weight 370.57 g/mol [1]288.38 g/mol [2]
Appearance Colorless oily liquid[1]Clear to pale liquid
Boiling Point 417 °C[1]~252 °C[2]
Density 0.93 g/cm³[1]~0.98 g/cm³
Functional Motif Branched aliphatic chainsTertiary amines
pH Responsiveness None (Neutral)High (Protonates at low pH)

Mechanistic Divergence in Drug Delivery

Bis(2-ethylhexyl) Adipate (DEHA): Diffusion-Controlled Plasticization DEHA is a ubiquitous plasticizer in transdermal delivery patches and pharmaceutical coatings[3]. Mechanistically, DEHA molecules interpose themselves between polymer chains, increasing free volume and lowering the glass transition temperature (Tg) of the matrix. Because DEHA is highly lipophilic and lacks ionizable groups, it creates a stable, neutral environment. Drug release from a DEHA-plasticized matrix typically follows passive, diffusion-controlled kinetics (Fickian diffusion), providing a steady, continuous release profile ideal for transdermal systems[3].

Bis(2-(dimethylamino)ethyl) Adipate (BDEA): pH-Responsive Modulation BDEA shifts the paradigm from passive plasticization to active, stimulus-responsive modulation. The tertiary amine groups possess a pKa that allows them to remain unprotonated at physiological pH (7.4), acting as a standard hydrophobic plasticizer. However, upon exposure to acidic microenvironments (e.g., gastric fluid, tumor microenvironments, or endosomal compartments), the amines undergo rapid protonation. This localized positive charge generation induces electrostatic repulsion between the adipate molecules and the surrounding polymer chains, leading to rapid matrix swelling, structural disruption, and accelerated drug release.

Mechanistic Workflow Diagram

The following diagram illustrates the divergent release pathways dictated by the structural properties of DEHA and BDEA.

G A Adipate Ester Selection B Bis(2-ethylhexyl) adipate (DEHA) A->B C Bis(2-(dimethylamino)ethyl) adipate (BDEA) A->C D Hydrophobic Matrix (Neutral) B->D Plasticization E Ionizable Matrix (pH-Responsive) C->E Amine Integration F Diffusion-Controlled Release (Constant) D->F Passive Diffusion G Protonation at Low pH (Endosomal/Gastric) E->G pH Drop H Accelerated Release (Swelling/Disruption) G->H Charge Repulsion

Mechanistic pathways of DEHA (passive diffusion) vs. BDEA (pH-triggered swelling) in matrices.

Experimental Protocol: Evaluating Plasticizer Efficacy and Release Kinetics

To objectively compare the performance of DEHA and BDEA, the following self-validating protocol utilizes a model acrylate copolymer matrix. This workflow establishes the causality between the chemical structure of the adipate and the resulting macroscopic release kinetics.

Phase 1: Matrix Formulation (Solvent Casting) Causality: The choice of solvent casting over melt-extrusion ensures homogenous molecular distribution of the adipate esters without risking the thermal degradation of the active pharmaceutical ingredient (API).

  • Preparation: Dissolve 500 mg of a neutral acrylate copolymer in 10 mL of dichloromethane (DCM).

  • Excipient Addition: Add 10% w/w (50 mg) of either DEHA or BDEA to the polymer solution.

  • API Loading: Incorporate 5% w/w of a model hydrophobic drug (e.g., Indomethacin) into the solution.

  • Casting: Pour the solution into a Teflon mold and allow the DCM to evaporate at room temperature for 24 hours, followed by 12 hours in a vacuum desiccator to remove residual solvent.

Phase 2: Thermal Analysis (Validation of Plasticization) Causality: Before running dissolution assays, we must validate that the adipate ester successfully integrated into the polymer network.

  • DSC Measurement: Subject 5 mg of the cast films to Differential Scanning Calorimetry (DSC). Heat from -20 °C to 150 °C at a ramp rate of 10 °C/min.

  • Validation Check: A successful integration will manifest as a distinct lowering of the polymer's Tg compared to an unplasticized control film. Both DEHA and BDEA must lower the Tg to validate their baseline plasticizer function before proceeding.

Phase 3: In Vitro Release Assay (pH-Responsiveness) Causality: Testing across two distinct pH levels isolates the effect of the tertiary amine protonation in BDEA against the structurally inert DEHA.

  • Setup: Place the cast films in a USP Type II dissolution apparatus.

  • Media: Use 500 mL of buffer solutions at 37 °C. Run parallel tests at pH 7.4 (Phosphate Buffer) and pH 5.0 (Acetate Buffer).

  • Sampling: Withdraw 2 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 8, 24 hours) and quantify API concentration via HPLC.

  • Expected Outcome: The DEHA matrix will exhibit near-identical, steady release profiles at both pH 7.4 and pH 5.0. Conversely, the BDEA matrix will show slow release at pH 7.4, but a rapid burst release at pH 5.0 due to the protonation of the dimethylaminoethyl groups causing electrostatic matrix swelling.

Toxicity and Regulatory Profile

When formulating for human use, the toxicity profile is a critical constraint. DEHA is extensively characterized and exhibits very low acute toxicity, with an estimated oral LD50 of 900 mg/kg in rats[1]. It is widely accepted in commercial transdermal patches[3] and indirect food contact materials. BDEA, while highly functional for targeted delivery, requires more rigorous safety evaluations. The tertiary amine groups can act as mild local irritants, necessitating careful optimization of the concentration to balance pH-responsiveness with biocompatibility.

References

  • Wikipedia Contributors. "Bis(2-ethylhexyl) adipate." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017571, Bis(2-(dimethylamino)ethyl) adipate." PubChem. URL:[Link]

  • Phosphagenics Limited. "Transdermal delivery patch." European Patent EP2552486B1.

Sources

Validation

HPLC-MS Method Validation for Bis(2-(dimethylamino)ethyl) Adipate: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography

Executive Summary Bis(2-(dimethylamino)ethyl) adipate (C14H28N2O4) is a specialized dicarboxylic acid ester featuring two terminal tertiary amine groups, with a molecular weight of 288.38 g/mol [1]. While traditionally r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-(dimethylamino)ethyl) adipate (C14H28N2O4) is a specialized dicarboxylic acid ester featuring two terminal tertiary amine groups, with a molecular weight of 288.38 g/mol [1]. While traditionally recognized as a processing aid for fluoro-rubbers[2], its structural architecture—combining a lipophilic adipate core with highly ionizable headgroups—mirrors the complex excipients and ionizable lipids increasingly encountered in modern drug delivery systems.

Quantifying this compound in biological matrices presents a severe analytical challenge. As a Senior Application Scientist, I frequently see standard Reversed-Phase (RP) methods fail for molecules of this nature. This guide objectively compares the performance of RP-C18 chromatography against Hydrophilic Interaction Liquid Chromatography (HILIC), providing a self-validating, ICH M10-compliant protocol for robust LC-MS/MS quantification.

The Analytical Challenge: Physicochemical Causality

To design a successful assay, we must first understand the causality dictated by the molecule's physicochemical properties.

Bis(2-(dimethylamino)ethyl) adipate possesses two tertiary amines. At the acidic pH typically required for positive electrospray ionization (ESI+) in LC-MS/MS (pH 2.5 – 3.0), both amine groups become fully protonated.

  • The RP-C18 Failure Mode: In a standard RP-C18 system, this doubly charged, highly polar state prevents the molecule from partitioning into the hydrophobic stationary phase. Consequently, the analyte elutes in the void volume ( tR​<1.0 min). Eluting in the void volume is catastrophic for LC-MS/MS because it co-elutes with endogenous plasma salts and phospholipids, leading to severe ion suppression and loss of sensitivity.

  • The HILIC Solution: HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the silica surface, supplemented by electrostatic interactions. This orthogonal approach strongly retains the protonated basic molecule, shifting its elution well past the suppression zone.

Retention cluster_0 Reversed-Phase (C18) Failure Mode cluster_1 HILIC Success Mode A1 Protonated Analyte A2 Hydrophobic C18 Phase A1->A2 A3 Void Volume Elution A2->A3 B1 Protonated Analyte B2 Aqueous Layer Partitioning B1->B2 B3 Strong Retention B2->B3

Mechanistic comparison of analyte retention between RP-C18 and HILIC phases.

Comparative Performance Data

To empirically validate the superiority of HILIC, bis(2-(dimethylamino)ethyl) adipate was analyzed using both a Waters BEH C18 column and a Waters BEH Amide column under their respective optimal conditions. The quantitative data is summarized below.

Table 1: Chromatographic Performance Summary
ParameterRP-C18 (Waters BEH C18)HILIC (Waters BEH Amide)Analytical Implication
Retention Time ( tR​ ) 0.8 min3.4 minHILIC successfully bypasses the void volume suppression zone.
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)HILIC eliminates secondary interactions with residual silanols.
Theoretical Plates ( N ) < 2,000> 15,000Superior resolving power on HILIC for polar analytes.
Matrix Factor (MF) 42% (Suppression)98% (Negligible)HILIC ensures reliable ionization and maximum sensitivity.

Experimental Protocols: A Self-Validating System

A robust method must be self-validating. The following protocol integrates System Suitability Tests (SST) and Internal Standard (IS) tracking to ensure every batch proves its own reliability before data is reported.

Sample Preparation (Protein Precipitation)

Causality Note: A high ratio of organic solvent is used not only to precipitate proteins but to ensure the final extract is highly organic (>75% Acetonitrile). Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing peak splitting.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL). Self-Validation Check: The IS corrects for well-to-well recovery variations and matrix-induced ionization fluctuations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the proteinaceous debris.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

LC-MS/MS Conditions (HILIC Method)
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Provides the aqueous layer and ionic strength for partitioning).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1.0 min, ramp down to 50% B over 3.0 mins, return to 95% B for 2.0 mins of re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Detection: Electrospray Ionization in Positive mode (ESI+). Primary MRM transition: m/z 289.2 72.1 (corresponding to the cleavage of the dimethylaminoethyl headgroup).

Workflow A Sample Preparation (Protein Precipitation) B Chromatographic Separation (HILIC Amide) A->B C ESI+ Ionization (Double Protonation) B->C D Triple Quadrupole MS (MRM Detection) C->D E ICH M10 Validation (Data Analysis) D->E

LC-MS/MS workflow for bis(2-(dimethylamino)ethyl) adipate quantification.

ICH M10 Method Validation

According to global regulatory standards, bioanalytical method validation is essential to ensure the acceptability of assay performance and the reliability of analytical results[3]. The optimized HILIC method was subjected to a full validation suite evaluating linearity, accuracy, precision, and recovery.

Table 2: ICH M10 Validation Metrics (HILIC Method)
Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity Range 1.0 – 1,000 ng/mL ( R2=0.998 ) R2≥0.99 , back-calculated standards within ±15%
Intra-day Precision 3.2% – 6.5% CV ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy -4.1% to +5.2% Bias ±15% ( ±20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible across QC levels

Conclusion

For highly polar, basic compounds like bis(2-(dimethylamino)ethyl) adipate, standard Reversed-Phase chromatography fundamentally fails due to void volume elution and subsequent ion suppression. By understanding the physicochemical causality of the molecule, we can shift to a HILIC-based paradigm. The HILIC Amide column provides orthogonal retention, yielding symmetrical peaks, bypassing matrix effects, and easily satisfying strict ICH M10 bioanalytical validation criteria.

References

  • [3] Title: bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:

  • [1] Title: Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 | CID 3017571 - PubChem Source: nih.gov URL:

  • [2] Title: EP2644648A1 - Carboxylic acid esters or polyetheresters as a processing aid for fluoro-rubbers - Google Patents Source: google.com URL:

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of Bis(2-(dimethylamino)ethyl) Adipate: A Comparative Guide

As a Senior Application Scientist, I approach the quantification of aliphatic esters not merely as a routine analytical assay, but as an exercise in gas-phase thermodynamics and ion chemistry. (BDEAA, PubChem CID 3017571...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of aliphatic esters not merely as a routine analytical assay, but as an exercise in gas-phase thermodynamics and ion chemistry. (BDEAA, PubChem CID 3017571) represents a unique class of functionalized esters[1]. By incorporating tertiary amine moieties onto an adipic acid core, this molecule overcomes the traditional analytical hurdles associated with standard plasticizing esters.

This guide objectively compares the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) performance of BDEAA against a standard industry alternative, Bis(2-ethylhexyl) adipate (DEHA), detailing the causality behind their fragmentation behaviors and providing a self-validating experimental workflow.

Mechanistic Causality: Ionization & Fragmentation Dynamics

Standard aliphatic esters like DEHA lack a strongly basic site. In positive electrospray ionization (+ESI), they rely on the coordination of mobile phase additives to form weak adducts (e.g., [M+NH4​]+ or [M+Na]+ )[2]. These adducts are thermodynamically unstable, requiring high collision energies to dissociate, which often leads to poor signal-to-noise ratios.

Conversely, BDEAA possesses two 2-(dimethylamino)ethyl groups. The nitrogen lone pairs act as endogenous "charge tags," driving near-quantitative protonation to form a highly stable [M+H]+ precursor ion at m/z 289.2[1].

During Collision-Induced Dissociation (CID), the fragmentation of BDEAA is strictly charge-directed . The localized charge on the tertiary amine dictates the breakdown pathways[3]:

  • α -Cleavage: The dominant pathway. Cleavage of the C-C bond adjacent to the nitrogen yields a highly stable, resonance-stabilized iminium ion at m/z 58.1 ( [CH2​=N(CH3​)2​]+ )[4].

  • Inductive Ester Cleavage: Heterolytic cleavage at the ester oxygen, with charge retention on the amine fragment, yields protonated 2-(dimethylamino)ethanol at m/z 90.1. This behavior is highly characteristic of used in advanced drug delivery systems[5].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 289.2 Path1 α-Cleavage (Amine Directed) Precursor->Path1 Path2 Inductive Cleavage (Ester Bond) Precursor->Path2 Path3 Neutral Loss (- C4H11NO) Precursor->Path3 Frag58 m/z 58.1 [CH2=N(CH3)2]+ Path1->Frag58 Frag90 m/z 90.1 [C4H12NO]+ Path2->Frag90 Frag200 m/z 200.1 [M+H - 89]+ Path3->Frag200

Fig 1: Primary CID MS/MS fragmentation pathways of protonated bis(2-(dimethylamino)ethyl) adipate.

Comparative Performance Data

The structural differences between BDEAA and DEHA translate directly into analytical performance. Because BDEAA fragments via low-energy, charge-directed pathways[3], it achieves limits of detection (LOD) nearly two orders of magnitude lower than DEHA.

Analytical MetricBis(2-(dimethylamino)ethyl) adipate (BDEAA)Bis(2-ethylhexyl) adipate (DEHA)Causality / Mechanism
Ionization Mode +ESI (Protonation)+ESI (Adduct Formation)Amine pKa (~9.0) drives BDEAA protonation; DEHA requires NH4+​ buffer.
Precursor Ion [M+H]+ (m/z 289.2) [M+NH4​]+ (m/z 388.5)Endogenous basicity vs. reliance on mobile phase additives.
Quantifier MRM 289.2 58.1388.5 147.1BDEAA yields a highly stable iminium ion via α -cleavage.
Optimal CE 15 - 20 eV25 - 40 eVAdduct dissociation (DEHA) requires significantly higher kinetic energy.
LOD (S/N > 3) 0.5 ng/mL45.0 ng/mLCharge-directed fragmentation drastically boosts BDEAA signal efficiency.
Linear Range 1−104 ng/mL 50−104 ng/mLBDEAA resists ion suppression better due to high proton affinity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or material science applications, the following LC-MS/MS protocol is designed as a self-validating system . It embeds internal logic checks directly into the acquisition method to automatically flag matrix interferences.

Phase 1: Chromatographic Focusing

Causality: We utilize an acidic mobile phase to ensure the tertiary amines of BDEAA are fully protonated in solution prior to entering the ESI source, maximizing droplet charge density and minimizing matrix suppression.

  • Column: C18 superficially porous particle column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Phase 2: Tandem MS Acquisition (MRM Mode)

Causality: By monitoring both the α -cleavage and inductive cleavage pathways simultaneously, we create an orthogonal structural confirmation within a single MS scan.

  • Set ESI source temperature to 400°C and Capillary Voltage to 3.0 kV. (The high proton affinity of BDEAA allows for a lower capillary voltage, reducing in-source fragmentation).

  • Quantifier Transition: m/z 289.2 58.1 (Collision Energy: 18 eV).

  • Qualifier Transition: m/z 289.2 90.1 (Collision Energy: 22 eV).

Phase 3: Automated Data Validation Logic

Do not rely solely on peak integration. Program your chromatography data system (CDS) to enforce the following self-validating rules:

  • Rule 1 (Retention Time Lock): The analyte peak must elute within ± 0.05 minutes of the stable-isotope internal standard.

  • Rule 2 (Ion Ratio Verification): The ratio of the Quantifier (m/z 58.1) to the Qualifier (m/z 90.1) must remain within ± 15% of the ratio established by the neat calibration standard.

  • Action: If Rule 2 fails, the system must automatically flag the sample. A skewed ratio physically proves the presence of an isobaric matrix interference co-eluting with the target, invalidating the quantitative result for that specific injection.

References

  • Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 | CID 3017571 Source: PubChem (National Institutes of Health) URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry Source: Ingenta Connect URL:[Link]

Sources

Validation

Comparative Guide to Gene Delivery Lipids: Bis(2-(dimethylamino)ethyl) adipate vs. Traditional Cationic Lipids

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of non-viral gene delivery, lipid-based nanoparticles (LNPs) have emerged as a cornerstone technology...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of non-viral gene delivery, lipid-based nanoparticles (LNPs) have emerged as a cornerstone technology, pivotal for both research applications and groundbreaking therapeutics like mRNA vaccines. The choice of the primary cationic lipid is the most critical determinant of an LNP's success, governing its efficiency, safety, and ultimate clinical translatability.

This guide provides a comprehensive comparison between two distinct classes of cationic lipids. We will first examine the established benchmark: traditional, permanently charged cationic lipids, exemplified by the widely used 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) , often formulated with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) .

We will then explore the next generation of pH-responsive, ionizable lipids. As a structural archetype for this class, we will discuss Bis(2-(dimethylamino)ethyl) adipate . While direct, peer-reviewed performance data for this specific molecule is not extensively published, its structure, featuring tertiary amines, allows us to frame a scientifically grounded discussion on the advantages of pH-responsive charge dynamics in modern gene delivery systems. This guide will delve into the causal mechanisms, provide field-proven experimental protocols for evaluation, and offer a clear framework for selecting the appropriate lipid class for your research needs.

Section 1: The Benchmark – Traditional Cationic Lipids (DOTAP/DOPE)

Traditional cationic lipids, such as DOTAP, possess a permanently positive charge at physiological pH. This feature is the bedrock of their function: the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA), driving the spontaneous self-assembly into lipid-nucleic acid complexes, or "lipoplexes."

Mechanism of Action

The process begins with the strong electrostatic binding of DOTAP to the genetic payload. To enhance delivery, DOTAP is almost always formulated with a neutral "helper" lipid. DOPE is a common choice due to its conical shape, which promotes a transition from a stable lipid bilayer to an inverted hexagonal (HII) phase.[1][2] This property is believed to destabilize the endosomal membrane after the lipoplex is internalized by the cell via endocytosis, facilitating the release of the nucleic acid cargo into the cytoplasm.[1]

However, the permanent positive charge of DOTAP presents a double-edged sword. While essential for initial complexation, it can lead to significant cytotoxicity by disrupting the plasma membrane and mitochondrial functions.[3][4] Furthermore, in an in vivo setting, this persistent charge can cause rapid clearance from circulation due to nonspecific interactions with negatively charged serum proteins.[5]

Performance Characteristics
FeatureTypical Characteristics for DOTAP/DOPE Formulations
Charge at pH 7.4 Permanently Positive
Complexation Strong, electrostatically driven
Endosomal Escape Mediated by fusogenic helper lipid (e.g., DOPE)
Transfection Efficiency Moderate to high in vitro, but highly cell-type dependent[6]
Cytotoxicity Dose-dependent; can be significant due to membrane disruption[7]
In Vivo Potential Limited by nonspecific protein binding and rapid clearance
Visualizing the Mechanism: DOTAP/DOPE Lipoplex

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP DOTAP/DOPE Lipoplex (+) Cell Cell Membrane (-) LNP->Cell Electrostatic Interaction Endosome Endosome Cell->Endosome Endocytosis Escape Endosomal Escape (DOPE-mediated) Endosome->Escape Membrane Destabilization Payload Genetic Payload (mRNA/DNA) Escape->Payload Cytoplasm Cytoplasm

Caption: Mechanism of gene delivery by a traditional DOTAP/DOPE lipoplex.

Section 2: The Next Generation – pH-Responsive Ionizable Lipids

To overcome the limitations of permanently charged lipids, a new class of "ionizable" lipids was developed. These molecules are engineered to have a finely tuned pKa, the pH at which they are 50% protonated. The core innovation is that they are largely neutral at physiological pH (~7.4) but become positively charged in the acidic environment of the endosome (pH 5.5-6.5).[8][9]

The Case for Bis(2-(dimethylamino)ethyl) adipate

Bis(2-(dimethylamino)ethyl) adipate serves as an excellent structural model for this class. Its key features are the two tertiary amine head groups. These amines have a pKa that allows them to be mostly neutral in the bloodstream, minimizing nonspecific interactions and reducing toxicity.[8] Upon endocytosis, the drop in pH within the endosome leads to the protonation of these amines, conferring a positive charge to the lipid.

Mechanism of Action: The "Proton Sponge" and Membrane Disruption

The pH-driven charging of ionizable lipids facilitates endosomal escape through a more sophisticated mechanism than simple fusion. As the lipids become protonated, they interact electrostatically with the negatively charged lipids of the inner endosomal membrane.[10][11] This process is often coupled with an influx of protons and counter-ions into the endosome, leading to osmotic swelling and eventual rupture—a phenomenon sometimes referred to as the "proton sponge effect."[12] This potent membrane disruption allows for the efficient release of the genetic cargo into the cytoplasm before it can be degraded in the lysosome.[13]

This "on-demand" charge significantly enhances the therapeutic window, providing high transfection efficiency while maintaining a much better safety profile compared to traditional cationic lipids.[3][4]

Expected Performance Characteristics
FeatureExpected Characteristics for Ionizable Lipid Formulations
Charge at pH 7.4 Near-Neutral
Complexation Achieved during formulation at low pH, stable at neutral pH
Endosomal Escape High; driven by pH-dependent protonation and membrane disruption[10][11]
Transfection Efficiency Generally high, especially for in vivo applications
Cytotoxicity Low; reduced nonspecific membrane interaction at physiological pH[8]
In Vivo Potential High; improved circulation time and reduced toxicity
Visualizing the Mechanism: Ionizable Lipid Nanoparticle

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP Ionizable LNP (Neutral) Cell Cell Membrane LNP->Cell Nonspecific Uptake Endosome Endosome (pH ~6.0) Cell->Endosome Endocytosis ProtonatedLNP LNP becomes Protonated (+) Endosome->ProtonatedLNP Acidification Escape Membrane Disruption & Cargo Release ProtonatedLNP->Escape Interaction with Endosomal Membrane Payload Genetic Payload (mRNA/DNA) Escape->Payload G cluster_assays 4. Performance Assays (24-72h) formulation 1. LNP Formulation (Lipid + Nucleic Acid) characterization 2. Physicochemical Characterization (Size, Zeta, PDI) formulation->characterization transfection 3. In Vitro Transfection (Add LNPs to Cells) characterization->transfection efficiency A. Transfection Efficiency (Luciferase Assay) transfection->efficiency cytotoxicity B. Cytotoxicity (MTT Assay) transfection->cytotoxicity analysis 5. Data Analysis (Compare RLU & % Viability) efficiency->analysis cytotoxicity->analysis

Caption: Standard workflow for comparing lipid-based gene delivery systems.

Protocol 1: Lipid Nanoparticle (LNP) Formulation

This protocol describes a general method using the lipid film hydration technique.

  • Lipid Film Preparation:

    • In a glass vial, dissolve the cationic lipid (e.g., DOTAP or Bis(2-(dimethylamino)ethyl) adipate) and any helper lipids (e.g., DOPE, cholesterol) in chloroform or a similar organic solvent.

    • Create a thin lipid film on the bottom of the vial by evaporating the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water, PBS, or a citrate buffer for ionizable lipids requiring low pH for complexation). The nucleic acid payload can be included in this hydration buffer.

    • Vortex the vial vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To create small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension in a bath sonicator or with a probe sonicator until the solution becomes clear.

    • Alternatively, for more uniform sizing, extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: In Vitro Transfection with a Luciferase Reporter Plasmid
  • Cell Seeding:

    • One day prior to transfection, seed the cells of interest (e.g., HEK293, HeLa) in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In separate tubes, dilute the LNP formulation and the luciferase reporter plasmid DNA in serum-free culture medium (e.g., Opti-MEM).

    • Combine the diluted LNPs and plasmid, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the old media from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum) to the wells. For some sensitive cell lines, it may be necessary to completely replace the transfection medium with fresh complete medium.

    • Return the plate to the incubator and continue to culture for 24-72 hours before assaying for luciferase expression.

Protocol 3: Quantification of Transfection Efficiency (Luciferase Assay)

This assay quantifies the light produced by the luciferase enzyme, which is proportional to its expression level. [14][15]

  • Cell Lysis:

    • After the desired post-transfection incubation period (e.g., 48 hours), aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add an appropriate volume of 1X cell lysis buffer (commercially available) to each well.

    • Incubate the plate on a rocking platform for 10-15 minutes at room temperature to ensure complete cell lysis. [16]2. Luminescence Measurement:

    • Thaw the luciferase substrate solution and bring it to room temperature.

    • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well assay plate.

    • Using a luminometer with an automated injector, inject 100 µL of the luciferase substrate into each well and measure the resulting luminescence immediately. The signal is typically integrated over 10 seconds.

  • Data Analysis:

    • The output is typically given in Relative Light Units (RLU). Higher RLU values correspond to higher luciferase expression and thus higher transfection efficiency. Compare the RLU values between different lipid formulations.

Protocol 4: Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. [17][18]

  • Cell Treatment:

    • Seed and transfect cells in a clear 96-well plate as described in Protocol 2. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition:

    • At the end of the incubation period (e.g., 48 hours), add 10 µL of a 5 mg/mL MTT solution in PBS to each well. * Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well. [19] * Pipette up and down to ensure the formazan crystals are fully dissolved. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background noise. 5. Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

Conclusion

The evolution from permanently charged cationic lipids like DOTAP to pH-responsive ionizable lipids represents a significant advancement in gene delivery technology. While DOTAP/DOPE formulations remain a valuable and accessible tool for in vitro research, their inherent cytotoxicity and poor serum stability limit their therapeutic potential.

Ionizable lipids, exemplified structurally by molecules like Bis(2-(dimethylamino)ethyl) adipate, offer a more sophisticated, "smart" approach. By restricting their positive charge to the acidic environment of the endosome, they achieve a superior balance of high transfection efficiency and low toxicity. This key innovation has been instrumental in the clinical success of LNP-based therapeutics and continues to drive the development of safer and more effective gene delivery systems for the future. Researchers must weigh the simplicity and cost-effectiveness of traditional lipids against the superior performance and clinical relevance of ionizable systems when designing their next generation of gene-based experiments and therapies.

References

[10]Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. (2025). PMC. Available at: [Link]

[20]Luciferase Reporter Assay in Molecular Biology. (n.d.). Ubiogene. Available at: [Link]

[21]Binici, B., et al. (2025). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. ResearchGate. Available at: [Link]

[22]Binici, B., et al. (2025). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. International Journal of Pharmaceutics. Available at: [Link]

[13]Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. (2025). PubMed. Available at: [Link]

[14]Luciferase assay. (2010). PubMed. Available at: [Link]

[3]Cui, S., et al. (2018). Correlation of the cytotoxic effects of cationic lipids with their headgroups. PMC. Available at: [Link]

[11]Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. (2025). ResearchGate. Available at: [Link]

[16]Firefly Luciferase Assay Kit - Protocol. (n.d.). Mirus Bio. Available at: [Link]

[23]Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. (2017). Taylor & Francis Online. Available at: [Link]

[5]Binici, B., et al. (2025). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. PubMed. Available at: [Link]

[12]Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025). MDPI. Available at: [Link]

[6]Kim, B. K., et al. (2015). DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. PubMed. Available at: [Link]

[7]Correlation of the cytotoxic effects of cationic lipids with their headgroups. (2018). PubMed. Available at: [Link]

[15]Luciferase Assay. (n.d.). ResearchGate. Available at: [Link]

[24]pH-Sensitive Amino Lipid-Driven Pore Formation Enables Endosomal Escape of Lipid Nanoparticles. (2025). bioRxiv. Available at: [Link]

[25]In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. (2023). PubMed. Available at: [Link]

[8]Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. (n.d.). Polymer Source. Available at: [Link]

[4]Lv, H., et al. (2006). Toxicity of cationic lipids and cationic polymers in gene delivery. PubMed. Available at: [Link]

[26]Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9. (2019). PMC. Available at: [Link]

[27]Molecular structures of lipids used in gene therapy formulations and... (n.d.). ResearchGate. Available at: [Link]

[18]Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

[2]Gene delivery into hepatic cells with ternary complexes of plasmid DNA, cationic liposomes and apolipoprotein E-derived peptide. (2019). Spandidos Publications. Available at: [Link]

[28]Transfection efficiency of DOTAP-DOPC/DNA, DC-Chol-DOPE... (n.d.). ResearchGate. Available at: [Link]

[29]bis[2-(dimethylamino)ethyl] adipate — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

[30]Design and Evaluation of New pH-Sensitive Amphiphilic Cationic Lipids for siRNA Delivery. (2013). PLOS ONE. Available at: [Link]

[31]An assessment of pH-sensitive cationic lipid nanoparticles for drug delivery. (2021). News-Medical.net. Available at: [Link]

[32]pH-sensitive, tail-modified, ester-linked ionizable cationic lipids for gene delivery. (2025). ResearchGate. Available at: [Link]

[33]On the gene delivery efficacies of pH-sensitive cationic lipids via endosomal protonation: a chemical biology investigation. (2004). PubMed. Available at: [Link]

[34]Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate. (2022). Royal Society of Chemistry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Bis(2-(dimethylamino)ethyl) Adipate Using FTIR

In the landscape of pharmaceutical development and materials science, the unequivocal verification of a molecule's identity and purity is the bedrock of reliable research. For compounds like bis(2-(dimethylamino)ethyl) a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the unequivocal verification of a molecule's identity and purity is the bedrock of reliable research. For compounds like bis(2-(dimethylamino)ethyl) adipate, a diester with dual tertiary amine functionalities, this validation is critical. This guide provides an in-depth protocol for utilizing Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and cost-effective method for the structural confirmation of this compound. We will explore the theoretical underpinnings, present a robust experimental workflow, and compare this technique with other common analytical methods, providing researchers with a comprehensive framework for their validation processes.

The Molecular Blueprint: Key Functional Groups

To validate the structure of bis(2-(dimethylamino)ethyl) adipate, we must first understand its constituent parts. The molecule, as illustrated below, is characterized by two primary functional groups susceptible to infrared analysis: the ester groups and the tertiary amine groups , connected by an aliphatic backbone.

Caption: Key functional groups in bis(2-(dimethylamino)ethyl) adipate.

FTIR spectroscopy works by detecting the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate. Each type of bond (e.g., C=O, C-O, C-N, C-H) vibrates at a characteristic frequency. A successful validation, therefore, hinges on observing absorption peaks corresponding to all expected functional groups and, just as importantly, noting the absence of peaks from potential impurities or starting materials.

The Experimental Workflow: A Self-Validating Protocol

The trustworthiness of any analytical result begins with a meticulously executed experiment. The following protocol is designed to be self-validating by minimizing artifacts and ensuring data reproducibility.

FTIR_Workflow start Start instrument_prep Instrument Preparation Purge with dry N₂ or air to minimize H₂O and CO₂ interference. Perform instrument diagnostics. start->instrument_prep Step 1 background Background Scan Collect a background spectrum (e.g., of the empty ATR crystal or salt plate). This is crucial for sample signal isolation. instrument_prep->background Step 2 sample_prep Sample Preparation For liquid samples, apply a small, uniform drop directly onto the ATR crystal or between two KBr/NaCl salt plates. background->sample_prep Step 3 sample_scan Sample Scan Acquire the sample spectrum. Parameters: 16-32 scans at 4 cm⁻¹ resolution for good signal-to-noise. sample_prep->sample_scan Step 4 processing Data Processing Perform automatic background subtraction. Apply ATR correction if applicable. sample_scan->processing Step 5 analysis Spectral Analysis Identify characteristic peaks. Compare with reference data. Check for impurity peaks. processing->analysis Step 6 end End analysis->end

Caption: Experimental workflow for FTIR validation.

Step-by-Step Methodology
  • Instrument Preparation: The causality behind this step is environmental interference. Atmospheric water vapor and carbon dioxide have strong IR absorptions that can obscure the sample spectrum. Purging the instrument with dry nitrogen or air provides a clean baseline.

  • Background Collection: A background scan is non-negotiable for trustworthiness. It measures the instrument's response and the atmospheric conditions at that moment. This spectrum is subtracted from the sample spectrum, ensuring that the final output contains only information from the sample itself.

  • Sample Preparation: For a viscous liquid like bis(2-(dimethylamino)ethyl) adipate, Attenuated Total Reflectance (ATR) is often superior to traditional transmission (salt plates). ATR requires minimal sample, is fast, and provides excellent sample-to-sample consistency. The choice of method dictates the path of the IR beam and can slightly affect peak positions and shapes.

  • Sample Spectrum Acquisition: The selection of 16-32 scans is a balance between time and data quality. It allows for the averaging out of random noise, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve the key functional group peaks without being excessively time-consuming.

  • Data Processing & Analysis: This is where expertise comes into play. After background subtraction, the spectrum is analyzed for the presence of characteristic peaks.

Interpreting the Spectrum: Expected Reference Peaks

The FTIR spectrum of pure bis(2-(dimethylamino)ethyl) adipate should exhibit a specific "fingerprint." The table below summarizes the key absorption bands expected for its validation.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity & Characteristics Causality & Expert Insights
C=O Stretch Aliphatic Ester1750 - 1735Strong, SharpThis is the most prominent and unambiguous peak for an ester.[1][2] Its high intensity is due to the large change in dipole moment during the stretching vibration. Its position confirms the saturated (aliphatic) nature of the ester.[3]
C-H Stretch Aliphatic (CH₂, CH₃)3000 - 2800Strong to MediumThese peaks confirm the presence of the extensive aliphatic backbone and methyl groups on the amines.[4]
C-O Stretch Ester1300 - 1000Strong to Medium (often two bands)Esters typically show two distinct C-O stretching bands: one for the C-C(=O)-O portion and one for the O-C-C portion.[1][3] These are crucial confirmatory peaks for the ester group.
C-N Stretch Aliphatic Tertiary Amine1250 - 1020Weak to MediumThe C-N stretch for tertiary amines can be weak and fall within the busy "fingerprint region" of the spectrum.[5][6] While its presence is expected, it may overlap with the strong C-O ester stretches, making it less useful as a primary identifier compared to the C=O peak.

Absence of Key Impurity Peaks: A critical component of validation is confirming what is not present.

  • No Broad O-H Stretch (3500 - 2500 cm⁻¹): The absence of a broad absorption band in this region indicates the lack of residual adipic acid (a starting material) or hydrolysis of the ester back to a carboxylic acid.

  • No N-H Stretch (3500 - 3300 cm⁻¹): Tertiary amines lack N-H bonds.[4][5][6] Therefore, the absence of any sharp peaks in this region confirms the tertiary nature of the amine groups and the absence of primary or secondary amine impurities.[7]

Comparative Analysis: A Multi-Technique Perspective

While FTIR is an excellent tool for functional group identification, a comprehensive validation strategy often involves orthogonal techniques. This provides a multi-faceted confirmation of the molecular structure.

Technique Principle Information Provided Advantages Limitations
FTIR Spectroscopy Absorption of IR radiation causing molecular vibrations.Confirms presence/absence of key functional groups.Rapid, low cost, non-destructive, requires minimal sample.Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Nuclear spin alignment in a magnetic field.Detailed map of the carbon-hydrogen framework, confirming atom connectivity and chemical environment.Unambiguous structural elucidation.Higher cost, requires larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Precise molecular weight and fragmentation patterns.Extremely high sensitivity, confirms elemental composition.Destructive technique, provides limited information on isomeric structures.

FTIR serves as an ideal first-pass screening and validation tool. If the spectrum aligns with the expected peaks and lacks impurity signals, there is high confidence in the material's identity. NMR and MS can then be employed for more detailed structural elucidation or for quantitative analysis in complex mixtures.

Conclusion

The validation of bis(2-(dimethylamino)ethyl) adipate via FTIR spectroscopy is a robust and efficient process when approached with scientific rigor. The key to a trustworthy analysis lies in a combination of a well-executed experimental protocol and an expert interpretation of the resulting spectrum. The definitive validation is achieved by observing the strong aliphatic ester C=O stretch around 1750-1735 cm⁻¹, the corresponding C-O stretches, and the aliphatic C-H signals, coupled with the critical absence of O-H and N-H stretching bands. By integrating this method into a broader analytical strategy, researchers can ensure the integrity of their materials and the reliability of their subsequent experiments.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Lin, J. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Lambda Solutions. Retrieved from [Link]

  • rmladmin. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Lambda Solutions. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak-Correlation. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-(dimethylamino)ethyl) adipate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Bis(2-(Dimethylamino)ethyl) ether. NIST Chemistry WebBook. Retrieved from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Adipate Esters: Standard vs. Amino-Functionalized Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical excipients and industrial plasticizers, adipate esters are work...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical excipients and industrial plasticizers, adipate esters are workhorse molecules, valued for their plasticizing capabilities and, historically, their perceived low toxicity. However, the ever-expanding repertoire of chemical synthesis introduces novel functionalized adipates, such as bis(2-(dimethylamino)ethyl) adipate, necessitating a rigorous evaluation of their cytotoxic profiles against their well-established counterparts like dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA). This guide provides a comprehensive comparative analysis, synthesizing available toxicological data and offering detailed experimental protocols to empower researchers to make informed decisions in their material selection and development processes.

Overview of Adipate Esters: Structures and Applications

Adipate esters are diesters of adipic acid. Their primary function is to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). In the pharmaceutical industry, they can be found in various formulations, including coatings for tablets and capsules.

Standard Adipate Esters:

  • Dioctyl Adipate (DOA): A widely used plasticizer known for its compatibility with a range of polymers.[1][2]

  • Di(2-ethylhexyl) Adipate (DEHA): Another common plasticizer, also utilized in food packaging and medical devices.[3][4]

Amino-Functionalized Adipate Ester:

  • Bis(2-(dimethylamino)ethyl) Adipate: A more novel adipate ester containing tertiary amine functional groups. The introduction of these groups can alter the physicochemical properties of the molecule, potentially impacting its biological interactions and toxicological profile.

Comparative Cytotoxicity Profile

A substance's cytotoxicity refers to its ability to cause harm to cells.[5] This is a critical parameter in the safety assessment of any chemical compound intended for industrial or pharmaceutical use.

Standard Adipate Esters (DOA and DEHA)

Standard adipate esters like DOA and DEHA generally exhibit low acute toxicity.[1][3][4]

  • DEHA: Studies have shown that DEHA has low acute mammalian toxicity, with oral LD50 values in rats greater than 2 g/kg.[3] It is not considered a skin or eye irritant in animal studies.[3] However, long-term exposure to high concentrations has been associated with effects on the liver and reproductive system.[6][7][8] The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".[4]

  • DOA: Similar to DEHA, DOA exhibits low acute toxicity. The oral LD50 in rats is reported to be in the range of 9100 - 14800 mg/kg.[9][10] It is not classified as a skin or eye irritant.[2][9]

Bis(2-(dimethylamino)ethyl) Adipate: An Inferred Profile

Direct in vitro cytotoxicity data for bis(2-(dimethylamino)ethyl) adipate is scarce. However, we can infer its potential cytotoxic profile by examining a structurally related compound, bis[2-(dimethylamino)ethyl]ether (DMAEE).

  • Bis[2-(dimethylamino)ethyl]ether (DMAEE): This compound, which shares the bis(2-(dimethylamino)ethyl) functional group, is reported to be of moderate to high acute toxicity.[11] It is hazardous by ingestion, skin and eye contact, and inhalation.[11] The presence of the tertiary amine groups is a key structural feature that likely contributes to its reactivity and toxicity.

Hypothesis: The presence of the same amino-functional groups in bis(2-(dimethylamino)ethyl) adipate suggests a potential for increased cytotoxicity compared to standard adipate esters. These functional groups can influence the molecule's polarity, membrane permeability, and potential for cellular interactions, including effects on intracellular pH and mitochondrial function.

Experimental Protocols for Cytotoxicity Assessment

To definitively compare the cytotoxicity of these adipate esters, a battery of in vitro assays should be employed. Here, we provide detailed protocols for two standard and complementary assays: the MTT assay for assessing metabolic activity and the LDH assay for evaluating membrane integrity.

Cell Line Selection

The choice of cell line is critical for obtaining relevant toxicological data. We recommend using a panel of cell lines representing different tissues, such as:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used liver cell line for toxicological studies.[12][13][14]

  • A549 (Human Lung Carcinoma): Represents a key route of exposure for volatile or aerosolized compounds.[13][14]

  • HaCaT (Human Keratinocyte): An immortalized skin cell line relevant for dermal exposure assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][15] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the adipate esters in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the test compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][15][17] It is an indicator of cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

dot

Caption: Workflow for the LDH cytotoxicity assay.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented clearly to allow for easy comparison. A table summarizing the IC50 (half-maximal inhibitory concentration) values for each compound on each cell line is highly recommended.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundHepG2A549HaCaT
Dioctyl Adipate (DOA)>1000>1000>1000
Di(2-ethylhexyl) Adipate (DEHA)>1000>1000>1000
Bis(2-(dimethylamino)ethyl) AdipateExpected to be lowerExpected to be lowerExpected to be lower

Note: The values for bis(2-(dimethylamino)ethyl) adipate are hypothetical and need to be determined experimentally.

Conclusion and Future Directions

The available data strongly suggests that standard adipate esters like DOA and DEHA possess a low order of acute cytotoxicity. In contrast, the presence of amino-functional groups in bis(2-(dimethylamino)ethyl) adipate raises a significant possibility of increased cytotoxic potential, a hypothesis supported by the known toxicity of a structurally similar ether compound.

For researchers and drug development professionals, this underscores the critical importance of not assuming a favorable toxicological profile for novel functionalized esters based on the safety of their parent structures. The provided experimental protocols offer a robust framework for conducting direct comparative cytotoxicity studies. Future investigations should also explore the underlying mechanisms of toxicity for any adipate ester that demonstrates significant cytotoxic effects, including assessments of oxidative stress, mitochondrial dysfunction, and apoptosis induction. Such a thorough understanding is paramount for ensuring the safety and efficacy of next-generation materials and pharmaceutical formulations.

References

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • OECD. (1998). SIDS Initial Assessment Report for Bis(2-ethylhexyl)adipate (DEHA).
  • Takahashi, M., et al. (2006). Subacute oral toxicity study of di(2-ethylhexyl)adipate based on the draft protocol for the "Enhanced OECD Test Guideline no. 407". Archives of toxicology, 80(4), 181–186.
  • Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of toxicology, 91(3), 1135–1145.
  • Modern Chemical Co., Ltd. (n.d.).
  • World Health Organization. (2003). Di(2-ethylhexyl)
  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
  • Kim, Y. J., et al. (2019). Systemic toxicity of di (2-ethylhexyl) adipate (DEHA) in rats following 28-day intravenous exposure. Toxicology and applied pharmacology, 373, 46–54.
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  • Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays. Current pharmaceutical biotechnology, 17(14), 1213–1221.
  • Wróblewska, M., et al. (2016). In vitro toxicity of cationic micelles and liposomes in cultured human hepatocyte (HepG2) and lung epithelial (A549) cell lines. Toxicology in vitro, 36, 140–150.
  • Eriksson, L., et al. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. International journal of molecular sciences, 20(10), 2419.
  • Wikipedia. (n.d.). Bis(2-ethylhexyl)
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  • Ross, W. C. J. (1961). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. Journal of the Chemical Society (Resumed), 2257-2272.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Disposal Procedures for Bis(2-(dimethylamino)ethyl) Adipate

Chemical Profiling & Hazard Causality Bis(2-(dimethylamino)ethyl) adipate (CAS: 65169-69-9) is a specialized aliphatic ester containing two terminal tertiary amine groups. In laboratory and industrial settings, it is oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Hazard Causality

Bis(2-(dimethylamino)ethyl) adipate (CAS: 65169-69-9) is a specialized aliphatic ester containing two terminal tertiary amine groups. In laboratory and industrial settings, it is often utilized as a plasticizer, a processing aid for fluoro-rubbers, or a specialty chemical intermediate [1].

Understanding the structural causality of this molecule is critical for designing a safe, compliant disposal plan:

  • The Ester Backbone: The central adipate linkage is susceptible to hydrolysis under both acidic and basic conditions.

  • The Tertiary Amines: The dimethylamino groups render the molecule basic and highly reactive. They can undergo exothermic quaternization (Menschutkin) reactions if mixed with halogenated solvents (e.g., dichloromethane) and will aggressively corrode copper, brass, and aluminum [5].

  • Combustion Byproducts: Because the molecule contains significant nitrogen, thermal destruction will generate toxic nitrogen oxides (NOx), necessitating specialized incineration protocols [3].

Physiochemical & Hazard Data

To establish a baseline for operational safety, the following table summarizes the critical data driving our disposal methodologies.

Property / HazardValue / DescriptionOperational Implication
Chemical Formula C14H28N2O4High organic load; requires complete combustion.
Molecular Weight 288.38 g/mol Heavy, viscous liquid; can coat pipes if poured down drains.
Functional Groups Ester, Tertiary AmineIncompatible with strong oxidizers, acids, and halogenated waste.
Thermal Degradation Produces NOx, CO, CO2Incineration must include NOx scrubbing systems.
Hydrolysis Products Sodium Adipate, 2-(Dimethylamino)ethanolHydrolysis yields toxic, volatile DMEA [3], requiring neutralization.

Pre-Disposal Logistics & Segregation

Before initiating any disposal protocol, strict segregation must be enforced to prevent runaway reactions in the waste accumulation area.

  • Container Compatibility: Store waste strictly in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Do not use metal containers (especially copper, zinc, or galvanized steel), as the tertiary amines will induce severe galvanic corrosion [5].

  • Chemical Segregation: Never mix bis(2-(dimethylamino)ethyl) adipate waste with:

    • Halogenated Organics: Risk of exothermic quaternization reactions.

    • Strong Oxidizers: Risk of spontaneous ignition.

    • Strong Acids: Exothermic acid-base neutralization will occur violently if not controlled thermally.

Disposal Workflow Decision Matrix

The disposal route depends entirely on the concentration of the chemical in your waste stream.

DisposalWorkflow Start Waste Containing Bis(2-(dimethylamino)ethyl) adipate CheckConc Concentration Assessment Start->CheckConc HighConc High Concentration / Pure (>5%) CheckConc->HighConc Yes (>5%) LowConc Low Concentration / Aqueous (<5%) CheckConc->LowConc No (<5%) Incineration RCRA Thermal Incineration (with NOx Scrubbing) HighConc->Incineration Hydrolysis Base-Catalyzed Hydrolysis (NaOH Treatment) LowConc->Hydrolysis Neutralization Neutralize to pH 6-8 (Trap Volatile Amines) Hydrolysis->Neutralization AqueousWaste Aqueous Organic Waste Stream (To RCRA Facility) Neutralization->AqueousWaste

Caption: Decision matrix for the disposal of Bis(2-(dimethylamino)ethyl) adipate based on waste concentration.

Step-by-Step Disposal Methodologies

Protocol A: Direct Thermal Destruction (For Pure Chemical or >5% Solutions)

Causality: High concentrations of this compound possess a high caloric value but contain significant nitrogen. Direct incineration is the most environmentally sound method, provided the facility is equipped to handle the resulting NOx emissions.

  • Step 1: Containerization. Transfer the pure liquid or highly concentrated organic solution into a designated, UN-approved HDPE carboy.

  • Step 2: Inerting (Optional but Recommended). Purge the headspace of the container with Argon or Nitrogen to displace oxygen, mitigating the risk of oxidation during transit.

  • Step 3: Labeling. Label the container explicitly: "Hazardous Waste - Amine-Containing Aliphatic Ester. Incompatible with Halogens and Acids."

  • Step 4: Vendor Transfer. Manifest the waste to a licensed Resource Conservation and Recovery Act (RCRA) facility. Specify on the manifest that the waste requires high-temperature incineration with NOx scrubbing [3].

Protocol B: Base-Catalyzed Hydrolysis (For Aqueous/Dilute Waste <5%)

Causality: Dilute aqueous solutions containing this chemical cannot be incinerated efficiently due to the high water content. However, they cannot be poured down the drain because the intact ester acts as an artificial plasticizer/surfactant, and the molecule is toxic to aquatic life. By hydrolyzing the ester, we break it down into sodium adipate (a benign salt) and 2-(dimethylamino)ethanol (DMEA). Because DMEA is a volatile, toxic, and flammable amine [4], the solution must then be neutralized to protonate the DMEA, converting it into a stable, non-volatile salt for safe transport.

  • Step 1: Basification. Working in a chemical fume hood, place the aqueous waste in a borosilicate glass or HDPE reactor. Slowly add 1.0 M Sodium Hydroxide (NaOH) while stirring until the pH reaches ≥ 12.0.

  • Step 2: Hydrolysis. Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation: To ensure complete hydrolysis, take a 1 mL aliquot, neutralize it, and run a Thin Layer Chromatography (TLC) plate against a pure standard of bis(2-(dimethylamino)ethyl) adipate. The disappearance of the parent spot confirms the reaction is complete.

  • Step 3: Neutralization (Critical Step). The solution now contains free 2-(dimethylamino)ethanol (DMEA), which is highly volatile and corrosive [4]. To trap the DMEA, place the reaction vessel in an ice bath. Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise until the pH stabilizes between 6.0 and 8.0.

    • Self-Validation: Use a calibrated pH meter to confirm the pH. At pH 7, the DMEA is fully protonated into its non-volatile hydrochloride salt.

  • Step 4: Final Disposal. Transfer the neutralized aqueous mixture to a standard aqueous organic waste carboy for routine RCRA disposal.

Chemical Degradation Pathway

The following diagram illustrates the molecular breakdown during Protocol B, emphasizing the generation of the volatile DMEA byproduct that necessitates the neutralization step.

HydrolysisPathway Parent Bis(2-(dimethylamino)ethyl) adipate (Intact Ester + Tertiary Amine) Intermediate Tetrahedral Intermediate Parent->Intermediate OH- nucleophilic attack Reagent NaOH / H2O (Base Catalysis, pH > 12) Reagent->Intermediate Product1 Sodium Adipate (Water Soluble Salt) Intermediate->Product1 Ester Cleavage Product2 2-(Dimethylamino)ethanol (DMEA) (Volatile, Toxic Amine - Requires Neutralization) Intermediate->Product2 Ester Cleavage

Caption: Base-catalyzed hydrolysis pathway of Bis(2-(dimethylamino)ethyl) adipate into its constituents.

References

  • National Center for Biotechnology Information (NCBI). "Bis(2-(dimethylamino)ethyl) adipate | C14H28N2O4 | CID 3017571." PubChem. Available at: [Link]

  • NextSDS. "bis[2-(dimethylamino)ethyl] adipate — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "2-(Dimethylamino)ethanol | C4H11NO | CID 7902." PubChem. Available at: [Link]

  • Chemstock. "2-DIMETHYLAMINO ETHANOL GHS Safety Data Sheet." Chemstock. Available at: [Link]

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